molecular formula C9H10BrNO2 B1200991 5-Bromo-2-ethoxybenzamide CAS No. 54924-78-6

5-Bromo-2-ethoxybenzamide

Cat. No.: B1200991
CAS No.: 54924-78-6
M. Wt: 244.08 g/mol
InChI Key: GYBYBNXUVMGMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethoxybenzamide, also known as 5-Bromo-2-ethoxybenzamide, is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBYBNXUVMGMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203436
Record name 5-Bromo-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54924-78-6
Record name 5-Bromo-2-ethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054924786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-ethoxybenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3][4] This guide focuses on a specific, halogenated derivative, 5-Bromo-2-ethoxybenzamide. While this compound is not widely cataloged in commercial databases, its structural relationship to the well-known analgesic and anti-inflammatory drug, 2-Ethoxybenzamide (Ethenzamide), suggests its potential as a valuable intermediate for developing novel therapeutics.[5][6] This document provides a comprehensive overview of its structure, a proposed, field-proven synthetic route, predicted physicochemical properties, and a discussion of its potential applications in drug discovery and development.

Chemical Identity and Structure

While a specific CAS (Chemical Abstracts Service) number for 5-Bromo-2-ethoxybenzamide is not readily found in major chemical databases, its identity can be unequivocally established through its chemical structure and nomenclature. It is the 5-bromo substituted derivative of 2-Ethoxybenzamide.

  • IUPAC Name: 5-Bromo-2-ethoxybenzamide

  • Parent Compound: 2-Ethoxybenzamide (Ethenzamide)[5]

  • CAS Number (Parent Compound): 938-73-8[5]

  • Molecular Formula: C₉H₁₀BrNO₂

  • Molecular Weight: 244.09 g/mol

  • InChI: 1S/C9H10BrNO2/c1-2-13-8-5-3-6(10)4-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12)

  • SMILES: CCOC1=C(C=C(C=C1)Br)C(=O)N

Structural Representation

The structure consists of a benzene ring substituted with a bromine atom at position 5, an ethoxy group (-OCH₂CH₃) at position 2, and a carboxamide group (-CONH₂) at position 1.

Caption: Chemical Structure of 5-Bromo-2-ethoxybenzamide.

Physicochemical Properties

The properties of 5-Bromo-2-ethoxybenzamide are predicted based on its structure and comparison with its non-brominated analogue, 2-Ethoxybenzamide.

PropertyValueSource / Rationale
Molecular Formula C₉H₁₀BrNO₂Calculated
Molecular Weight 244.09 g/mol Calculated
Appearance Predicted: White to off-white crystalline solidAnalogy to 2-Ethoxybenzamide, which is a white crystalline powder.[5]
Melting Point Predicted: >134 °CExpected to be higher than 2-Ethoxybenzamide (132-134 °C) due to increased molecular mass and stronger intermolecular forces from the bromine atom.[5]
Solubility Predicted: Sparingly soluble in water; Soluble in organic solvents like Chloroform, Dichloromethane, Methanol.Analogy to 2-Ethoxybenzamide, which has low water solubility (<0.1 g/100 mL) and is slightly soluble in chloroform and dichloromethane.[5]
Boiling Point Predicted: >293 °CExpected to be significantly higher than the estimated boiling point of 2-Ethoxybenzamide (~293 °C) due to the heavy bromine atom.[5]

Proposed Synthesis and Mechanistic Rationale

As a compound not commonly available, a reliable synthetic route is critical. We propose a robust two-step synthesis starting from commercially available 4-bromophenol, culminating in a Williamson ether synthesis, a classic and highly dependable method for forming ethers.

Overall Reaction Scheme:
  • Kolbe-Schmitt Reaction & Ammonolysis: Conversion of 4-bromophenol to the key intermediate, 5-bromo-2-hydroxybenzamide (5-bromosalicylamide).

  • Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Williamson Ether Synthesis A 4-Bromophenol B 5-Bromo-2-hydroxybenzamide (5-Bromosalicylamide) A->B  1. CO₂, Pressure, Heat  2. Ammonolysis   C 5-Bromo-2-ethoxybenzamide B->C  Base (e.g., NaOH)  Ethylating Agent (e.g., Diethyl Sulfate)  Solvent (e.g., Alcohol/Water)  

Caption: Proposed two-step synthesis workflow for 5-Bromo-2-ethoxybenzamide.

Detailed Experimental Protocol (Proposed)

Step 2: Ethylation of 5-Bromo-2-hydroxybenzamide

This protocol is adapted from the established manufacturing process for 2-Ethoxybenzamide, applied to the brominated analogue.[5] The causality for this reaction lies in the deprotonation of the acidic phenolic hydroxyl group by a base (NaOH) to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic ethyl group of the ethylating agent (diethyl sulfate) in a classic Sₙ2 reaction to form the ether linkage.

  • Dissolution: In a suitable reaction vessel, dissolve 5-bromo-2-hydroxybenzamide (1.0 eq) in a 10% aqueous alcohol solution.

  • Deprotonation: Add sodium hydroxide (NaOH, ~1.1 eq) to the solution and stir until the starting material is fully dissolved and the sodium salt has formed. The mixture should be kept cool during this process.

  • Ethylation: To the resulting solution, add diethyl sulfate ((C₂H₅)₂SO₄, ~1.2 eq) portion-wise, maintaining the reaction temperature below 25°C with appropriate cooling.

    • Self-Validating System: The reaction is exothermic; controlling the addition rate and temperature is crucial to prevent side reactions and ensure safety. The formation of the product as a precipitate provides a visual cue of reaction progress.

  • Reaction & Precipitation: Vigorously stir the mixture for several hours. As the reaction proceeds, the 5-Bromo-2-ethoxybenzamide product, being less soluble than the starting salt, will precipitate out of the solution.

  • Isolation: After the reaction is complete (e.g., 18-24 hours, monitored by TLC), collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove inorganic salts and any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Research and Drug Development

The true value of 5-Bromo-2-ethoxybenzamide lies in its potential as a building block in drug discovery. The benzamide moiety itself is a privileged scaffold, known for a wide spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][3][4]

  • Analogue of Ethenzamide: As a direct analogue of Ethenzamide (2-Ethoxybenzamide), a known non-steroidal anti-inflammatory drug (NSAID), it could be investigated for similar analgesic and anti-inflammatory properties.[5][6][7] The bromine atom could modulate its potency, selectivity, or pharmacokinetic profile.

  • Medicinal Chemistry Intermediate: Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance binding affinity to target proteins (via halogen bonding), improve membrane permeability, and block sites of metabolic degradation, thereby increasing the compound's half-life.

  • Derivatization Potential: The primary amide group is a versatile functional handle for further chemical modification. It can be used to synthesize more complex derivatives, such as those explored in studies on other 5-bromo-2-hydroxy-benzamide derivatives, to generate libraries of compounds for screening against various biological targets.[8][9]

Safety and Handling

As 5-Bromo-2-ethoxybenzamide is an uncharacterized compound, it must be handled with the precautions appropriate for a novel chemical entity. The safety profile can be inferred from closely related structures.

  • Reference Hazards: The analogous compound 5-Bromo-2-methoxybenzaldehyde is classified as harmful if swallowed (Acute Tox. 4) and may cause skin, eye, and respiratory irritation.[10] It is prudent to assume similar hazards for the target amide.

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of accidental exposure, follow standard first-aid procedures and seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde (CAS 79636-94-5) - Cheméo. (n.d.). Retrieved January 25, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 25, 2026, from [Link]

  • Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Retrieved from [Link]

  • 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. (2015). Revue Roumaine de Chimie. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2016). ResearchGate. Retrieved from [Link]

  • CN107531606A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1348. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci-Afric Journal of Scientific Issues, Research and Essays, 12(9). Retrieved from [Link]

Sources

physical and chemical properties of 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-ethoxybenzamide

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-ethoxybenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Given the compound's status as a specialized research chemical, this document synthesizes established data with predictive analysis based on well-understood principles of chemical reactivity and spectroscopy. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in experimental workflows.

Chemical Identity and Structural Framework

5-Bromo-2-ethoxybenzamide is a derivative of benzamide featuring both a bromine atom and an ethoxy group on the aromatic ring. These substitutions create a unique electronic and steric environment that dictates its physical properties and chemical behavior.

  • IUPAC Name: 5-Bromo-2-ethoxybenzamide

  • CAS Number: 188545-56-0

  • Molecular Formula: C₉H₁₀BrNO₂

  • Molecular Weight: 244.09 g/mol

The structural arrangement of the functional groups—an activating ethoxy group ortho to the amide and a deactivating bromo group para to the ethoxy group—is critical to its reactivity profile.

Figure 1. Chemical Structure of 5-Bromo-2-ethoxybenzamide cluster_ring a1 C a2 C a1->a2 a6 C a1->a6 a3 C a2->a3 a2->a3 amide_C C a2->amide_C a4 C a3->a4 a5 C a4->a5 a4->a5 Br Br a4->Br a5->a6 a6->a1 ethoxy_O O a6->ethoxy_O amide_O O amide_C->amide_O amide_N N amide_C->amide_N amide_H1 H amide_N->amide_H1 amide_H2 H amide_N->amide_H2 ethoxy_CH2 CH₂ ethoxy_O->ethoxy_CH2 ethoxy_CH3 CH₃ ethoxy_CH2->ethoxy_CH3

Caption: Chemical Structure of 5-Bromo-2-ethoxybenzamide.

Physical Properties

Direct experimental data for 5-Bromo-2-ethoxybenzamide is not widely published. The following properties are based on data from analogous compounds and computational predictions, providing a reliable baseline for laboratory work.

PropertyPredicted Value / ObservationJustification / Comparative Data
Appearance White to off-white crystalline powderBenzamide and its simple derivatives are typically colorless or white solids.[1]
Melting Point 140 - 155 °C (estimated)Higher than the parent 2-Ethoxybenzamide (132-134 °C) due to increased molecular weight and stronger intermolecular forces from the bromine atom, but potentially lower than 5-Bromosalicylamide due to the lack of H-bonding from the phenolic -OH.
Solubility Slightly soluble in water; soluble in ethanol, chloroform, and other common organic solvents.The parent compound, benzamide, is slightly soluble in water and readily soluble in organic solvents. The ethoxy group may slightly increase lipophilicity.[1][2]
Boiling Point > 300 °C (decomposes)High molecular weight and polar amide functionality lead to a high boiling point. Amides often decompose at their boiling point under atmospheric pressure.
pKa (Conjugate Acid) ~2-3The amide carbonyl can be protonated under strong acidic conditions. This value is typical for the conjugate acid of a benzamide derivative.

Spectroscopic Profile (Predicted)

The structural identity of 5-Bromo-2-ethoxybenzamide can be unequivocally confirmed using a combination of spectroscopic methods. The following is an expert analysis of the expected spectral features, which serves as a benchmark for experimental validation.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): The 1,2,4-trisubstituted pattern will produce three distinct signals. The proton at C6 (ortho to the ethoxy group) is expected to be the most upfield doublet. The proton at C4 (ortho to the bromine) will likely appear as a doublet of doublets. The proton at C3 (ortho to the amide) will be the most downfield, appearing as a doublet.

  • Ethoxy Protons (5H): A characteristic quartet signal for the methylene protons (-OCH₂-) around 4.0-4.2 ppm and a triplet for the methyl protons (-CH₃) around 1.4-1.5 ppm.

  • Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons, typically in the range of 5.5-7.5 ppm. Their chemical shift and appearance are highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

Nine unique carbon signals are expected:

  • Carbonyl Carbon (C=O): The amide carbonyl will appear as a downfield signal, typically between 165-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals in the 110-160 ppm range. The carbon bearing the ethoxy group (C2) will be the most downfield aromatic signal, while the carbon bearing the bromine (C5) will be shifted upfield relative to an unsubstituted carbon.

  • Ethoxy Carbons (2C): A signal for the methylene carbon (-OCH₂-) around 64-68 ppm and a signal for the terminal methyl carbon (-CH₃) around 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups:

  • N-H Stretch: Two distinct, sharp to medium bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amide.

  • C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): A medium to strong band around 1620-1650 cm⁻¹.

  • C-O Stretch: A strong band for the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The most telling feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic pair of peaks of nearly equal intensity will be observed at m/z = 243 and m/z = 245. The presence of this "M, M+2" pattern is a clear indicator of a monobrominated compound.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-45 Da), the amide group (-44 Da), and potentially the bromine atom (-79/81 Da).

Chemical Properties and Reactivity

The reactivity of 5-Bromo-2-ethoxybenzamide is governed by its three primary functional domains: the amide, the aryl ether, and the substituted aromatic ring.

  • Amide Group: The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid (5-bromo-2-ethoxybenzoic acid) under either strong acidic or basic conditions with heating.[3] Amides are generally poor nucleophiles and very weak bases.[4] They can react with strong reducing agents or dehydrating agents, though these reactions require forcing conditions.[4]

  • Aryl Ether Linkage: The C-O bond of the ethoxy group is robust and resistant to cleavage under typical synthetic conditions. Cleavage generally requires harsh reagents such as strong protic acids (HBr, HI) or Lewis acids.

  • Aromatic Ring: The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by a competition between the activating ethoxy group and the deactivating bromo and amide groups. The ethoxy group is a powerful ortho, para-director. Since its para position is occupied by bromine, it strongly activates the ortho position (C3). However, this position is sterically hindered by the adjacent amide. The amide group is a meta-director. Therefore, further substitution is not highly favorable, but if forced, it would likely occur at the C3 or C6 positions, guided by the dominant activating effect of the ethoxy group.

Synthesis and Experimental Protocol

A logical and efficient route to synthesize 5-Bromo-2-ethoxybenzamide is via the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[5] This approach utilizes the readily available 5-Bromosalicylamide (5-bromo-2-hydroxybenzamide) as the starting material.

Figure 2. Proposed Synthesis via Williamson Ether Synthesis start 5-Bromosalicylamide product 5-Bromo-2-ethoxybenzamide start->product Williamson Ether Synthesis reagents 1.K₂CO₃, DMF2.Ethyl Iodide (CH₃CH₂I) p1 p1->reagents

Caption: Proposed Synthesis via Williamson Ether Synthesis.

Protocol: Williamson Ether Synthesis of 5-Bromo-2-ethoxybenzamide

Causality: This protocol relies on the deprotonation of the acidic phenolic hydroxyl group of 5-bromosalicylamide to form a nucleophilic phenoxide. This phenoxide then displaces the iodide from ethyl iodide in a classic Sₙ2 reaction to form the desired ether.[6] A polar aprotic solvent like DMF is chosen to facilitate the Sₙ2 mechanism.

Materials:

  • 5-Bromosalicylamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl Iodide (CH₃CH₂I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromosalicylamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (sufficient to dissolve the starting material upon heating, approx. 0.1 M concentration).

  • Alkylation: Add ethyl iodide (1.2 eq) to the suspension dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure 5-Bromo-2-ethoxybenzamide.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 3 (NMR, IR, MS) and by melting point analysis. A sharp melting point and spectra matching the predicted profiles would validate the protocol's success.

Potential Applications & Research Context

While specific applications for 5-Bromo-2-ethoxybenzamide are not extensively documented, its structure is highly relevant to pharmaceutical research. The benzamide scaffold is a privileged structure found in a wide array of FDA-approved drugs. Furthermore, derivatives of salicylamide (2-hydroxybenzamide) are known to possess a range of biological activities.[7][8]

Therefore, 5-Bromo-2-ethoxybenzamide serves as a valuable and versatile intermediate for:

  • Lead Generation: A building block for creating libraries of more complex molecules for screening in drug discovery programs, particularly in areas like oncology, neuroscience, and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for systematic exploration of the chemical space around the core scaffold.

  • Materials Science: Aryl amides can be precursors for polymers and other functional materials.

Conclusion

5-Bromo-2-ethoxybenzamide is a specialized chemical intermediate whose properties can be confidently predicted through the analysis of its constituent functional groups and comparison with structurally related analogs. This guide provides a robust framework for its synthesis, characterization, and handling. The detailed spectroscopic predictions serve as a reliable reference for empirical validation, while the outlined synthetic protocol offers a practical pathway for its preparation. As a versatile building block, 5-Bromo-2-ethoxybenzamide holds potential for advancing research in medicinal chemistry and materials science, warranting further investigation into its properties and applications.

References

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Corporate Overview. Available at: [Link]

  • ResearchGate. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Nature. Streamlining the synthesis of amides using Nickel-based nanocatalysts. Available at: [Link]

  • PubChem. Benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • ACS Publications. A Comparison of the Reactivity and Mutagenicity of N-(Benzoyloxy)-N-(benzyloxy)benzamides. The Journal of Organic Chemistry. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Available at: [Link]

  • Wikipedia. Benzamide. Wikimedia Foundation. Available at: [Link]

  • Google Patents. Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Chemistry LibreTexts. Chemical Properties of Amides- Hydrolysis. Available at: [Link]

  • Chem-Station. Williamson Ether Synthesis. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-ethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Niche Scaffold

In the vast landscape of medicinal chemistry, the benzamide scaffold stands as a testament to structural versatility and pharmacological significance. Its derivatives have given rise to a multitude of therapeutic agents with applications spanning oncology, neurology, and infectious diseases. This guide delves into a specific, yet underexplored, corner of this chemical space: 5-Bromo-2-ethoxybenzamide derivatives . While direct literature on this precise scaffold is nascent, a wealth of data on structurally related analogues, particularly the 5-bromo-2-hydroxybenzamides (brominated salicylamides), provides a robust foundation for predicting and exploring their biological potential.

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the rationale behind experimental design and the intricate relationship between chemical structure and biological function. We will dissect the potential of 5-Bromo-2-ethoxybenzamide derivatives through the lens of their anticancer, anti-inflammatory, and antimicrobial activities, drawing parallels from closely related compounds to illuminate promising avenues for future research and development.

The 5-Bromo-2-ethoxybenzamide Core: A Structural Overview

The 5-Bromo-2-ethoxybenzamide scaffold is characterized by a benzene ring substituted with a bromine atom at the 5-position, an ethoxy group at the 2-position, and a carboxamide group at the 1-position. The presence of the bromine atom, a halogen, can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross biological membranes and interact with target proteins. The ethoxy group, as opposed to a hydroxyl group found in salicylamides, alters the molecule's hydrogen bonding capacity and may impact its metabolic stability and pharmacokinetic profile. The amide linkage provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with varied physicochemical properties and biological activities.

General Synthesis Strategy for 5-Bromo-2-ethoxybenzamide Derivatives

The synthesis of 5-Bromo-2-ethoxybenzamide derivatives can be approached through a multi-step process, starting from commercially available precursors. The following proposed synthetic workflow is based on established methodologies for the synthesis of related benzamide compounds.

Proposed Synthetic Workflow

Synthetic Workflow A 5-Bromo-2-ethoxybenzoic acid C 5-Bromo-2-ethoxybenzoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) B->C E 5-Bromo-2-ethoxybenzamide Derivative C->E Amidation D Amine (R-NH2) D->E

Caption: Proposed synthetic route for 5-Bromo-2-ethoxybenzamide derivatives.

Detailed Experimental Protocol: General Procedure for Amidation

This protocol outlines a general method for the final amidation step to generate a library of 5-Bromo-2-ethoxybenzamide derivatives.

Materials:

  • 5-Bromo-2-ethoxybenzoyl chloride

  • Substituted amine (R-NH2)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-ethoxybenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine: To the stirred solution, add the desired substituted amine (1.1 eq) followed by the dropwise addition of a base such as TEA or DIPEA (1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 5-Bromo-2-ethoxybenzamide derivative.

  • Characterization: Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities reported for structurally similar compounds, 5-Bromo-2-ethoxybenzamide derivatives are poised to exhibit a range of therapeutic effects.

Anticancer Potential

Benzamide derivatives are a well-established class of anticancer agents, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells.

PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1] By inhibiting PARP, these drugs prevent cancer cells from repairing single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication.[1] In cells with faulty homologous recombination repair (due to BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death.[1] The benzamide core is a key pharmacophore in many known PARP inhibitors. It is plausible that 5-Bromo-2-ethoxybenzamide derivatives could also exhibit PARP inhibitory activity.

PARP_Inhibition_Pathway DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication Repair Base Excision Repair PARP->Repair Cell_Survival Cell Survival Repair->Cell_Survival DSB Double-Strand Break Replication->DSB leads to HRR Homologous Recombination Repair (Functional in normal cells) DSB->HRR Apoptosis Apoptosis (Cell Death) DSB->Apoptosis in HRR-deficient cells HRR->Cell_Survival PARP_Inhibitor 5-Bromo-2-ethoxybenzamide (Hypothetical PARP Inhibitor) PARP_Inhibitor->PARP inhibits

Caption: Hypothesized mechanism of anticancer activity via PARP inhibition.

While direct data for 5-Bromo-2-ethoxybenzamide is unavailable, derivatives of 5-bromo-2-hydroxybenzaldehyde have shown anticancer properties against human colon cancer cell lines.[2]

Compound/Derivative Class Cancer Cell Line Activity Reference
5-Bromo-2-Hydroxybenzaldehyde-4,4-dimethylthiosemicarbazoneHCT 116 (Human Colon Cancer)Anticancer property[2]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast Cancer), SK-N-SH (Neuroblastoma)Anticancer activity[3]
Benzylidene derivatives of fenobamMCF-7, MDA-MB-231 (Breast), A2780, SKOV-3 (Ovarian), HELA (Cervical)Cytotoxicity[4]
Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. The inhibition of pro-inflammatory signaling pathways is a major goal of anti-inflammatory drug discovery.

Studies on related brominated phenolic compounds have demonstrated potent anti-inflammatory effects through the inhibition of key signaling pathways like NF-κB and MAPK.[5][6] The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[5][7] The MAPK signaling pathway also plays a crucial role in mediating inflammatory responses.[5] It is hypothesized that 5-Bromo-2-ethoxybenzamide derivatives could exert anti-inflammatory effects by modulating these pathways.

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates Inflammation Inflammatory Response Inflammatory_Genes->Inflammation Compound 5-Bromo-2-ethoxybenzamide Derivative (Hypothetical) Compound->MAPK inhibits Compound->IKK inhibits

Caption: Potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown significant in vitro anti-inflammatory activity.[8] A study on these compounds demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.[8]

Compound/Derivative Class Assay Activity (IC50) Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProtease (Trypsin) Inhibition0.04–0.07 mg/mL[8]
2-Bromo-5-Hydroxy-4-MethoxybenzaldehydeLPS-induced NO production in RAW 264.7 cellsSignificant reduction[2][6]
Antimicrobial Potential

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzamide derivatives have been explored for their antibacterial and antifungal properties.

The exact mechanism of antimicrobial action for many benzamide derivatives is not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the 5-bromo-2-ethoxybenzamide scaffold could facilitate its penetration into microbial cells.

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been reported to be active against Gram-positive bacteria.[8]

Compound/Derivative Class Microorganism Activity (MIC) Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL[8]
Amino acetylenic 5-Ethoxy-2-mercaptobenzimidazole derivativesBacillus subtilis31.25 µg/ml[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[3][10][11][12] Based on studies of related compounds, several key structural features can be identified for optimizing the biological activity of 5-Bromo-2-ethoxybenzamide derivatives.

SAR cluster_0 5-Bromo-2-ethoxybenzamide Scaffold cluster_1 Key Modification Points Scaffold Scaffold R1 R1: Amide Substituent - Modulates lipophilicity and target interaction. - Bulky groups can influence selectivity. R2 R2: Aromatic Ring Substituents - Halogens (like the existing Br) can enhance activity. - Electron-donating/withdrawing groups alter electronic properties. R3 R3: Ethoxy Group Modification - Chain length and branching can affect pharmacokinetics.

Caption: Key structural regions for SAR studies on the 5-Bromo-2-ethoxybenzamide scaffold.

  • Amide Substituent (R1): The nature of the substituent on the amide nitrogen is critical. Aromatic or heterocyclic rings can introduce additional binding interactions with the target protein. The size and lipophilicity of this group can significantly impact potency and selectivity.

  • Aromatic Ring Substituents (R2): The existing bromine at the 5-position is likely a key contributor to activity. Further substitution on the benzamide ring could fine-tune the electronic properties and steric profile of the molecule.

  • Ethoxy Group Modification (R3): While the ethoxy group is a defining feature of this scaffold, modifications such as altering the alkyl chain length could be explored to optimize pharmacokinetic properties.

Future Directions and Conclusion

The exploration of 5-Bromo-2-ethoxybenzamide derivatives represents a promising frontier in drug discovery. While this guide has drawn heavily on data from related compounds to build a predictive framework, the next crucial step is the synthesis and systematic biological evaluation of a focused library of these novel derivatives.

Key future work should include:

  • Synthesis of a diverse library of 5-Bromo-2-ethoxybenzamide derivatives with varied substituents on the amide nitrogen.

  • In vitro screening for anticancer, anti-inflammatory, and antimicrobial activities using a panel of relevant assays.

  • Mechanism of action studies for the most potent compounds to identify their molecular targets and signaling pathways.

  • In vivo studies in appropriate animal models to evaluate the efficacy, pharmacokinetics, and safety of lead candidates.

References

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (URL: [Link])

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (URL: [Link])

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (URL: [Link])

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Anticancer and Cyclooxygenase Inhibitory Activity of Benzylidene Derivatives of Fenobam and its Thio Analogues. (URL: [Link])

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (URL: [Link])

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (URL: [Link])

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (URL: [Link])

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (URL: [Link])

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (URL: [Link])

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (URL: [Link])

  • Enzyme Inhibitors as Therapeutic Tools. (URL: [Link])

  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (URL: [Link])

  • Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives. (URL: [Link])

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (URL: [Link])

  • Synthesis, structural elucidation, and evaluation of antimicrobial activity of 5-ethoxy-2-mercaptobenzimidazole derivatives. (URL: [Link])

  • Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (URL: [Link])

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (URL: [Link])

  • Anticancer and Cyclooxygenase Inhibitory Activity of Benzylidene Derivatives of Fenobam and its Thio Analogues. (URL: [Link])

  • Structure Activity Relationships. (URL: [Link])

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (URL: [Link])

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). (URL: [Link])

Sources

A Technical Guide to the Molecular Structure of 5-Bromo-2-ethoxybenzamide: A Synthesis of Predictive Analysis and Comparative Data

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Bromo-2-ethoxybenzamide. While this specific compound is not extensively detailed in current literature, its structural characteristics, spectroscopic profile, and potential physicochemical properties can be reliably inferred through a rigorous comparative analysis of its structural analogues, including 2-ethoxybenzamide, 5-bromobenzamide derivatives, and 5-bromo-2-ethoxybenzaldehyde. This document synthesizes data from these related molecules to construct a predictive but scientifically grounded profile of the target compound. We will delve into its proposed synthesis, predict its spectroscopic signatures (¹H NMR, ¹³C NMR, IR), and discuss the key structural motifs, such as intermolecular hydrogen bonding, that are critical for its solid-state architecture. The guide is intended for researchers in medicinal chemistry and drug development, providing the foundational knowledge necessary for utilizing this scaffold in further research.

Introduction and Physicochemical Profile

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antipsychotic, antiemetic, and enzyme inhibitory functions.[1][2] The precise biological activity is heavily modulated by the substitution pattern on the aromatic ring. The molecule 5-Bromo-2-ethoxybenzamide incorporates three key features onto this scaffold:

  • The Benzamide Core: Provides a rigid platform and key hydrogen bonding donors (N-H) and acceptors (C=O).

  • A 5-Bromo Substituent: Increases lipophilicity and introduces a potential site for halogen bonding, which can influence ligand-receptor interactions.

  • A 2-Ethoxy Substituent: A hydrogen bond acceptor that can modulate solubility and enforce specific conformational preferences through steric and electronic effects.

Understanding the interplay of these groups is paramount for predicting the molecule's behavior. Based on its constituent parts, we can predict its core physicochemical properties.

PropertyValue / Predicted ValueSource / Rationale
Molecular Formula C₉H₁₀BrNO₂Elemental Composition
Molecular Weight 244.09 g/mol Calculated
CAS Number Not readily availableInferred lack of extensive research
Appearance Predicted to be a white to off-white solidBased on analogues like 2-ethoxybenzamide and 5-bromo-2-hydroxybenzamide.[3][4]
XLogP3 ~2.5 - 3.0Estimated based on values for 5-Bromo-2-ethoxybenzaldehyde (2.66) and the hydrophilic contribution of the amide group.[3]
Hydrogen Bond Donors 1 (from -NH₂)Structural Analysis
Hydrogen Bond Acceptors 3 (from C=O and -OCH₂CH₃)Structural Analysis

Proposed Synthesis Workflow

The synthesis of N-unsubstituted benzamides is a fundamental transformation in organic chemistry. The most direct and reliable method involves the amidation of the corresponding carboxylic acid, 5-bromo-2-ethoxybenzoic acid. This precursor can be synthesized via established methods, such as the bromination of m-methoxybenzoic acid followed by etherification, or other routes.[5] The final amidation step can be achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by the introduction of an ammonia source.

Experimental Protocol: Synthesis of 5-Bromo-2-ethoxybenzamide
  • Activation of Carboxylic Acid: To a solution of 5-bromo-2-ethoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-Dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress is monitored by the cessation of gas evolution (HCl and CO). This step forms the intermediate acyl chloride.

  • Amidation: Cool the reaction mixture containing the crude 5-bromo-2-ethoxybenzoyl chloride back to 0 °C. Cautiously bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (excess) dropwise.

  • Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is then purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 5-Bromo-2-ethoxybenzamide.

G cluster_reagents start 5-Bromo-2-ethoxybenzoic Acid intermediate 5-Bromo-2-ethoxybenzoyl Chloride (in situ) start->intermediate Acid Activation end_product 5-Bromo-2-ethoxybenzamide intermediate->end_product Amidation reagent1 1. Oxalyl Chloride, cat. DMF 2. Anhydrous DCM, 0°C to RT reagent2 Ammonium Hydroxide (aq.) or NH₃ (g), 0°C

Fig 1. Proposed synthetic workflow for 5-Bromo-2-ethoxybenzamide.

Elucidation of the Molecular Structure

The definitive structure of a molecule is determined through a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics for 5-Bromo-2-ethoxybenzamide, based on established principles and data from analogous compounds.

Sources

The 5-Bromo-2-alkoxybenzamide Scaffold: A Technical Guide to Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 5-Bromo-2-alkoxybenzamide Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and exploration of novel chemical scaffolds that offer versatile synthetic handles and potent biological activity are of paramount importance. The benzamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its ability to form key hydrogen bonding interactions with biological targets. The strategic substitution on the phenyl ring can dramatically modulate the pharmacological profile of these molecules. This guide focuses on the 5-bromo-2-alkoxybenzamide scaffold, a promising but relatively underexplored class of compounds.

The introduction of a bromine atom at the 5-position and an alkoxy group at the 2-position of the benzamide core imparts a unique combination of lipophilicity, electronic properties, and metabolic stability. The bromine atom, in particular, can serve as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries. While extensive research on 5-Bromo-2-ethoxybenzamide itself is limited in the public domain, the known biological activities of its close analogs, such as the anti-inflammatory properties of 2-ethoxybenzamide (ethenzamide), provide a strong rationale for investigating this scaffold's potential in drug development.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the 5-bromo-2-alkoxybenzamide scaffold. We will delve into its synthesis, physicochemical properties, and potential pharmacological applications, drawing upon data from closely related analogs to build a predictive framework for its utility. Detailed experimental protocols and mechanistic insights are provided to empower researchers to explore the therapeutic potential of this intriguing class of molecules.

Synthesis and Physicochemical Properties

A Plausible Synthetic Route to 5-Bromo-2-ethoxybenzamide

The synthesis of 5-Bromo-2-ethoxybenzamide can be logically approached through a multi-step sequence starting from a commercially available precursor. The following proposed synthesis is based on established organic chemistry principles and synthetic routes reported for analogous compounds.

Synthetic_Workflow_5_Bromo_2_ethoxybenzamide A 2-Ethoxybenzoic acid B 5-Bromo-2-ethoxybenzoic acid A->B Bromination (e.g., NBS, H2SO4) C 5-Bromo-2-ethoxybenzoyl chloride B->C Acyl Chloride Formation (e.g., SOCl2 or (COCl)2) D 5-Bromo-2-ethoxybenzamide C->D Amidation (e.g., NH4OH or NH3) COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Target 5-Bromo-2-ethoxybenzamide (Hypothesized Target) Target->COX_Enzymes Inhibition Synthetic_Utility Start 5-Bromo-2-ethoxybenzamide Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Product 5-Aryl-2-ethoxybenzamide (Diverse Library) Coupling->Product Partner Boronic Acid / Ester (R-B(OR)2) Partner->Coupling

Solubility Profile of 5-Bromo-2-ethoxybenzamide: A Method-Driven Approach for Preformulation and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-ethoxybenzamide, a crucial parameter for its development as a potential therapeutic agent. Recognizing that this compound represents a common challenge in early-stage drug development—where extensive public data is often scarce—we will focus on the strategic rationale, experimental execution, and data interpretation required to build a robust solubility profile from the ground up. This document serves not only as a guide for this specific molecule but as a methodological template for characterizing other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability, manufacturability, and ultimate clinical success of a drug candidate. For an orally administered drug, dissolution in the gastrointestinal tract is the rate-limiting step for absorption. Insufficient aqueous solubility can lead to poor exposure, high inter-patient variability, and potential failure of an otherwise potent compound. Therefore, a thorough understanding of a molecule's solubility in various solvent systems is a non-negotiable prerequisite for advancing a compound from discovery to clinical evaluation.

5-Bromo-2-ethoxybenzamide, with its aromatic, halogenated, and amide-containing structure, presents a typical profile of a modern drug-like molecule: likely possessing poor aqueous solubility but better solubility in organic media. This guide outlines the systematic approach to quantify this behavior.

Physicochemical Characterization of 5-Bromo-2-ethoxybenzamide

Before any experimental work, a theoretical assessment based on the molecule's structure provides a predictive foundation for its behavior.

PropertyValue / PredictionSignificance for Solubility
Molecular Formula C₉H₁₀BrNO₂Provides the basis for molecular weight calculation.
Molecular Weight 244.09 g/mol Influences diffusion and dissolution rates.
Structure See Figure 1The presence of a bromine atom and ethoxy group increases lipophilicity, while the benzamide group offers potential for hydrogen bonding.
Predicted logP ~2.5 - 3.0Indicates a lipophilic nature, suggesting low intrinsic aqueous solubility and a preference for nonpolar environments.
Predicted pKa Amide N-H: ~17 (non-acidic)The amide group is generally neutral in the physiological pH range, suggesting that solubility will not be significantly influenced by pH changes in the GI tract.
Melting Point 165-169 °CA relatively high melting point often correlates with strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility.

Figure 1: Chemical Structure of 5-Bromo-2-ethoxybenzamide Chemical Structure of 5-Bromo-2-ethoxybenzamide

Strategic Framework for Solubility Assessment

A comprehensive solubility screen requires a multi-faceted approach, encompassing solvent selection, a robust experimental protocol, and precise analytical quantification. The overall workflow is designed to generate reliable and reproducible data for informed decision-making.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting compound Compound Receipt (5-Bromo-2-ethoxybenzamide) char Physicochemical Characterization (Predicted) compound->char analytical Analytical Method Development (HPLC-UV) compound->analytical solvent Strategic Solvent Selection char->solvent protocol Execute Shake-Flask Solubility Protocol solvent->protocol analytical->protocol sampling Sample Collection & Filtration protocol->sampling analysis HPLC Analysis (Quantification) sampling->analysis data_proc Data Processing (Calibration Curve) analysis->data_proc table Tabulate Solubility Data (mg/mL & molarity) data_proc->table report Generate Technical Report & Interpretation table->report

Caption: High-level workflow for systematic solubility determination.

Rationale for Solvent Selection

The choice of solvents is critical. A diverse panel should be used to probe the compound's behavior in environments of varying polarity, hydrogen bonding capability, and relevance to pharmaceutical processing and formulation.

Solvent ClassExample SolventsRationale & Application Area
Aqueous (Biorelevant) Water, Phosphate Buffered Saline (PBS) pH 7.4Establishes baseline intrinsic and physiological solubility. Critical for predicting oral absorption.
Polar Protic Ethanol, Methanol, Isopropanol (IPA)Common co-solvents in liquid formulations and used in crystallization processes.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High solubilizing power ("solvency powerhouses"), often used for initial stock solutions in biological screening.
Nonpolar / Low Polarity Dichloromethane (DCM), Ethyl Acetate, TolueneRelevant for synthetic chemistry workups, purification, and understanding lipophilic character.
Excipients / Vehicles Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Commonly used in preclinical and clinical formulations to enhance solubility for in vivo studies.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility. It is a robust and self-validating system when executed correctly.

Objective: To determine the concentration of 5-Bromo-2-ethoxybenzamide in a saturated solution of a given solvent at a specific temperature.

Materials:

  • 5-Bromo-2-ethoxybenzamide (solid)

  • Selected solvents (analytical grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25 °C)

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated analytical balance

  • HPLC-UV system for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 5-Bromo-2-ethoxybenzamide to a series of 2 mL glass vials. An amount that is at least 2-3 times the estimated solubility is recommended to ensure a solid phase remains at equilibrium. For a novel compound, starting with ~10 mg is a reasonable approach.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. A longer duration (48-72 hours) may be necessary to ensure true equilibrium is reached.

    • Causality Note: Agitation ensures maximum surface area contact between the solid and the solvent, while a prolonged incubation time is necessary for the dissolution and precipitation processes to reach a steady state. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. This step is crucial to avoid clogging the filter in the next step.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial.

    • Trustworthiness Check: Filtration is a critical step to remove all undissolved microparticles, ensuring that the measured concentration represents only the dissolved compound. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution and Analysis: Dilute the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC-UV analytical method. Analyze the sample to determine the concentration.

Data Analysis and Illustrative Results

Quantitative analysis is typically performed using a validated HPLC method with a UV detector set to a wavelength where the compound has maximum absorbance. A calibration curve constructed from standards of known concentration is used to determine the concentration of the unknown samples.

Illustrative Solubility Data for 5-Bromo-2-ethoxybenzamide

The following table presents hypothetical but chemically reasonable data to demonstrate how results should be presented. This data reflects the expected behavior of a lipophilic, crystalline solid.

SolventSolvent ClassSolubility (mg/mL) at 25 °CMolar Solubility (mol/L)
WaterAqueous< 0.01< 4.1 x 10⁻⁵
PBS (pH 7.4)Aqueous< 0.01< 4.1 x 10⁻⁵
EthanolPolar Protic5.22.1 x 10⁻²
MethanolPolar Protic3.81.6 x 10⁻²
PEG 400Excipient25.01.0 x 10⁻¹
DMSOPolar Aprotic> 100> 4.1 x 10⁻¹
DichloromethaneNonpolar15.56.4 x 10⁻²

Interpretation of Illustrative Data:

  • Poor Aqueous Solubility: As predicted, the solubility in aqueous media is extremely low (< 10 µg/mL), classifying it as "practically insoluble" according to the United States Pharmacopeia (USP) definitions. This immediately flags the need for enabling formulation technologies for oral delivery.

  • Co-Solvent Potential: The moderate solubility in ethanol and significant solubility in PEG 400 highlight the potential for using co-solvents or lipid-based formulations to enhance delivery.

  • High "Process" Solubility: The high solubility in DMSO and DCM is typical and provides viable options for solvents during chemical synthesis, purification, and preparation of concentrated stock solutions for in vitro screening.

Key Factors Influencing Solubility

The measured solubility is not an immutable constant but is influenced by several environmental and physical factors. Understanding these relationships is key to controlling the compound's behavior.

G cluster_factors Influencing Factors sol Measured Solubility of 5-Bromo-2-ethoxybenzamide temp Temperature sol->temp Affects Thermodynamics (Endo/Exothermic) ph pH of Medium sol->ph Affects Ionization (Minimal for Benzamide) poly Polymorphism (Crystal Form) sol->poly Different Lattice Energies ion Ionic Strength sol->ion Salting-in / Salting-out Effects

Caption: Interrelationship of factors affecting compound solubility.

  • Temperature: Dissolution is typically an endothermic process, meaning solubility increases with temperature. This can be leveraged during formulation manufacturing but also poses a risk of precipitation if a saturated solution is cooled.

  • pH: For ionizable compounds, solubility is highly pH-dependent. However, as 5-Bromo-2-ethoxybenzamide is a neutral molecule with a non-ionizable amide group in the physiological range, its solubility is expected to be independent of pH.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form used in solubility studies to ensure consistency.

Conclusion and Future Directions

This guide has established a comprehensive, method-driven framework for assessing the solubility of 5-Bromo-2-ethoxybenzamide. The illustrative data, based on its chemical structure, strongly suggest that it is a poorly soluble compound, a common challenge in modern drug development. The key takeaway is the necessity of a systematic, multi-solvent screening approach, anchored by the gold-standard shake-flask method, to generate the reliable data needed for formulation design.

Next steps for a compound with this profile would include:

  • Polymorph and Salt Screening: To identify if more soluble solid forms exist.

  • Amorphous Solid Dispersion (ASD) Formulation: To overcome crystal lattice energy and improve dissolution kinetics.

  • Lipid-Based Formulation Screening: To leverage the compound's lipophilicity for enhanced delivery.

By following the principles and protocols outlined herein, researchers can build a robust understanding of any new chemical entity, paving the way for rational drug development and mitigating late-stage failures.

References

  • ICH Harmonised Tripartite Guideline Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

The Serendipitous Journey of Substituted Benzamides: From Cardiac Rhythms to Central Nervous System Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the fascinating discovery and rich history of substituted benzamides, a class of pharmacologically diverse compounds that have carved a significant niche in modern medicine. We will traverse their unexpected origins, explore the intricate relationship between their chemical structure and biological activity, and provide detailed insights into the experimental methodologies that underpin their development. This document is designed to be a comprehensive resource, offering not only a historical narrative but also practical, field-proven insights for professionals in drug discovery and development.

An Unforeseen Path: The Genesis of a New Pharmacological Class

The story of substituted benzamides as central nervous system (CNS) active agents is a compelling example of serendipity in drug discovery. The journey began not in the realm of neuroscience, but in the pursuit of improved antiarrhythmic agents. In the mid-1960s, researchers Justin-Besançon and C. Laville at Laboratoires Delagrange were investigating derivatives of procainamide, a known antiarrhythmic drug.[1][2] Their goal was to enhance its therapeutic properties, a quest that unexpectedly pivoted towards a completely different therapeutic area.[1][2]

This research first led to the synthesis of metoclopramide, a compound that, while structurally related to procainamide, exhibited potent anti-emetic and gastroprokinetic properties.[2][3] This discovery was a crucial stepping stone, demonstrating that modifications to the benzamide scaffold could unlock novel pharmacological activities. The key breakthrough came in 1966 with the synthesis of sulpiride , the first substituted benzamide to be recognized for its antipsychotic properties.[1] This seminal discovery marked the birth of a new class of psychotropic drugs.

The initial therapeutic focus for sulpiride and its successors was the management of psychotic disorders.[4] Over time, the unique pharmacological profile of these compounds, particularly their selective action on dopamine receptors, led to the exploration of their therapeutic potential in other CNS conditions, including depression and dysthymia.[4] This evolution culminated in the development of more modern and refined substituted benzamides, such as amisulpride , which offer improved efficacy and tolerability profiles.[4]

The Chemical Core: Structure-Activity Relationships

The pharmacological versatility of substituted benzamides lies in the nuanced relationship between their chemical structure and their interaction with biological targets. The core structure, a benzamide moiety, serves as a scaffold upon which various substitutions can be made, each influencing the compound's affinity and selectivity for different receptors.

The Benzamide Pharmacophore and Dopamine Receptor Affinity

The primary mechanism of action for most antipsychotic substituted benzamides is the antagonism of dopamine D2 and D3 receptors.[4] The key structural features that govern this interaction include:

  • The Benzamide Ring: Substitutions on the aromatic ring are critical for activity. Polar substituents in the meta (5-) and para (4-) positions of the benzamide ring can enhance binding affinity for the D4 receptor subtype.[5]

  • The Amide Linker: The amide bond is a crucial hydrogen bonding motif that interacts with the receptor binding pocket.

  • The Ethylamino Side Chain: The nature of the substituent on the nitrogen atom of the side chain significantly impacts receptor affinity and selectivity. For instance, the N-phenylpiperazine moiety in some benzamides is thought to occupy the orthosteric binding site of D2 or D3 receptors, while the benzamide portion interacts with a secondary binding site, contributing to D3 selectivity.[6]

The interplay of these structural elements determines the overall pharmacological profile of the drug, including its potency, receptor subtype selectivity, and potential for side effects. A deeper understanding of these structure-activity relationships (SAR) is paramount for the rational design of new and improved substituted benzamide therapeutics.[7]

Mechanism of Action: Modulating Dopaminergic Pathways

Substituted benzamides exert their therapeutic effects primarily by modulating dopaminergic neurotransmission. Their antagonism of D2 and D3 receptors disrupts the downstream signaling cascades initiated by dopamine.

The Dopamine D2 Receptor Signaling Cascade

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a crucial downstream effector that phosphorylates numerous cellular proteins. By blocking this cascade, substituted benzamides prevent the inhibitory effects of dopamine on neuronal activity.

D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gαi/o D2R->Gi Activates Benzamide Substituted Benzamide Benzamide->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Inhibition PKA->Cellular_Response Leads to

Dopamine D2 Receptor Signaling Pathway Antagonism
Dose-Dependent Dual Action of Amisulpride

Amisulpride exemplifies the sophisticated pharmacology of modern substituted benzamides. It exhibits a dose-dependent dual mechanism of action.[4] At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which are responsible for inhibiting dopamine synthesis and release.[4] This blockade leads to an increase in dopaminergic neurotransmission, which is thought to contribute to its antidepressant effects.[4] At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, leading to the antipsychotic effects necessary for treating psychosis.[4]

Key Methodologies in Substituted Benzamide Research

The development and characterization of substituted benzamides rely on a suite of robust experimental techniques. Below are detailed protocols for two fundamental procedures: the synthesis of a key substituted benzamide, amisulpride, and a competitive radioligand binding assay to determine receptor affinity.

Experimental Protocol: Synthesis of Amisulpride

This protocol outlines the synthesis of amisulpride from 4-amino-5-(ethylthio)-2-methoxybenzoic acid, a common starting material.[9] The synthesis involves a multi-step process including oxidation and condensation reactions.[9]

Step 1: Oxidation of 4-amino-2-methoxy-5-ethylthiobenzoic acid [10][11]

  • Dissolve 4-amino-2-methoxy-5-ethylthiobenzoic acid in a suitable solvent such as isopropanol.[11]

  • Add a catalytic amount of sodium tungstate.[11]

  • Slowly add 30% hydrogen peroxide to the solution at ambient temperature.[11]

  • Stir the reaction mixture at 40-45°C for 3-4 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a 5% sodium thiosulfate solution to quench any remaining peroxide.[11]

  • The resulting product, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, can be isolated by filtration and purified by recrystallization.[11]

Step 2: Condensation with 2-(Aminomethyl)-1-ethylpyrrolidine [10]

  • Activate the carboxylic acid of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid using a suitable coupling agent (e.g., carbonyldiimidazole or a carbodiimide).

  • In a separate flask, dissolve 2-(aminomethyl)-1-ethylpyrrolidine in an appropriate aprotic solvent.

  • Slowly add the activated benzoic acid derivative to the solution of the amine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • The crude amisulpride is then purified by column chromatography or recrystallization to yield the final product.

Amisulpride_Synthesis Start 4-amino-5-(ethylthio)- 2-methoxybenzoic acid Intermediate 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid Start->Intermediate Oxidation (H2O2, Na2WO4) Amisulpride Amisulpride Intermediate->Amisulpride Condensation (Coupling Agent) Amine 2-(Aminomethyl)- 1-ethylpyrrolidine Amine->Amisulpride

Synthetic Pathway for Amisulpride
Experimental Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[12][13][14]

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[12]

  • Non-labeled ("cold") ligand for determining non-specific binding (e.g., haloperidol).

  • Test compounds (substituted benzamides) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes and resuspend them in the assay buffer to a final protein concentration of 3-20 µg per well.[14]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]Spiperone (typically at its Kd value).

    • Varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound.

    • For determining total binding, add only the assay buffer and [³H]Spiperone.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[14]

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Binding_Assay_Workflow A Prepare Reagents: - D2 Receptor Membranes - [3H]Spiperone (Radioligand) - Test Compound (Benzamide) - Assay Buffer B Incubate in 96-well Plate (60-90 min at RT) A->B C Rapid Filtration (Separate Bound from Unbound) B->C D Wash Filters (Remove Non-specific Binding) C->D E Scintillation Counting (Measure Radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Competitive Radioligand Binding Assay Workflow

The Substituted Benzamide Armamentarium: A Clinical Overview

The foundational discoveries in substituted benzamide chemistry have led to the development of a diverse range of clinically approved drugs. These agents are utilized in the management of various psychiatric and neurological disorders.

Drug NamePrimary Clinical IndicationsKey Pharmacological Properties
Sulpiride Schizophrenia, depression, dysthymia, vertigo.[1]Selective D2/D3 receptor antagonist.[1]
Amisulpride Schizophrenia, dysthymia.[4]Selective D2/D3 receptor antagonist with dose-dependent dual action.[4]
Metoclopramide Nausea and vomiting, gastroparesis.[2][3]D2 receptor antagonist, 5-HT4 receptor agonist, 5-HT3 receptor antagonist.[2]
Tiapride Agitation and anxiety in elderly, alcohol withdrawal syndrome, dyskinesias.Selective D2/D3 receptor antagonist.
Levosulpiride Dyspepsia, nausea and vomiting, certain psychiatric disorders.The levorotatory enantiomer of sulpiride, with more potent D2 antagonist activity.
Remoxipride Schizophrenia (largely withdrawn due to side effects).Selective D2 receptor antagonist.

Future Directions: Refining Selectivity and Expanding Therapeutic Horizons

The journey of substituted benzamides is far from over. Current research efforts are focused on developing novel compounds with enhanced receptor subtype selectivity, aiming to improve efficacy and minimize side effects. The exploration of their potential in treating other CNS disorders, including anxiety and cognitive deficits, continues to be an active area of investigation. The rich history and versatile chemistry of substituted benzamides ensure that they will remain a cornerstone of CNS drug discovery for the foreseeable future.

References

  • Justin-Besançon, L., & Laville, C. (1974). [The substituted benzamide derivative tiapride (N-(diethylaminoethyl)-2-methoxy-5-ethyl-sulfonyl-benzamide)]. Comptes rendus des seances de l'Academie des sciences.
  • Sulpiride. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Hoyer, D., & Boddeke, H. W. (1993). Partial agonists, full agonists, antagonists: dilemmas of definition. Trends in pharmacological sciences, 14(7), 270-275.
  • Cheetham, S. C., & Jackson, T. R. (2000). Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor. Molecular pharmacology, 57(3), 564-572.
  • Process for preparation of amisulpride. (2013).
  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Benzamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Justin-Besançon, L. (n.d.). L JUSTIN-BESANCON's research works. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Marona-Lewicka, D., & Nichols, D. E. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse, 61(12), 957-966.
  • Luedtke, R. R., Taylor, M., Griffin, S. A., & Lee, B. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.
  • Al-Kassas, R., & Al-Gohary, O. (2008). Metoclopramide and sulpiride as selective blocking agents of pre- and postsynaptic dopamine receptors. Pharmacology, 81(4), 304-310.
  • An improved process for preparation of amisulpride. (2011).
  • Sanger, G. J. (2017). A Template for Drug Discovery - Metoclopramide. JSCiMed Central, 4(1), 1073.
  • Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Micheli, F., Di-Matteo, M., Cason, E., Ribaudo, G., & Pavan, C. (2021). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 26(18), 5641.
  • Stanley, M., & Rotrosen, J. (1982). Metoclopramide: antipsychotic efficacy of a drug lacking potency in receptor models. Psychopharmacology, 78(1), 1-5.
  • Synthesis of amisulpride. (2006). Chinese Journal of New Drugs, 15(1), 63-64.
  • Lee, B., Taylor, M., Griffin, S. A., & Luedtke, R. R. (2021). Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors.
  • Cason, E., Pirona, L., Ribaudo, G., & Pavan, C. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. Journal of medicinal chemistry, 64(19), 14691-14711.
  • Kreinin, A., Miodownik, C., & Lerner, V. (2016). Double-Blind, Randomized, Placebo-Controlled Trial of Metoclopramide for Hypersalivation Associated With Clozapine.
  • Wieder, M., Garon, A., Perricone, U., & Seidel, T. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International journal of molecular sciences, 23(14), 7678.
  • Mach, R. H., Luedtke, R. R., Unwalla, R. J., & Freeman, R. A. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & medicinal chemistry letters, 14(1), 195-200.
  • Scotto, J. C. (1975). [Substituted benzamides]. L'Encephale, 1(3), 223-225.
  • Structural comparison of 3 different agents: A) Metoclopramide; B) Procainamide; C) Cisapride. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 25, 2026, from [Link]

  • WO2011158084A1 - An improved process for preparation of amisulpride - Google Patents. (n.d.).

Sources

A Theoretical Investigation of 5-Bromo-2-ethoxybenzamide: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical exploration of 5-Bromo-2-ethoxybenzamide, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive direct experimental and theoretical data for this specific compound, this guide leverages in-depth computational and spectroscopic analyses of its close structural analog, 5-Bromo-2-hydroxybenzaldehyde, to infer its molecular properties and potential behavior. This approach, rooted in the principles of chemical analogy, offers valuable insights for researchers, scientists, and professionals in drug development.

Introduction to 5-Bromo-2-ethoxybenzamide and Its Significance

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties. The introduction of a bromine atom and an ethoxy group to the benzamide scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles. 5-Bromo-2-ethoxybenzamide, in particular, holds potential as a scaffold for the design of novel therapeutic agents. Understanding its structural and electronic characteristics at a molecular level is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties before embarking on extensive experimental synthesis and testing. This guide will delve into the theoretical underpinnings of 5-Bromo-2-ethoxybenzamide's structure, conformation, and electronic properties, primarily through the lens of its closely related precursor, 5-Bromo-2-hydroxybenzaldehyde.

Molecular Structure and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For 5-Bromo-2-ethoxybenzamide, two key aspects of its conformation are the orientation of the ethoxy group and the rotational barrier around the amide bond.

Causality Behind Conformational Preferences: The conformation of the ethoxy group is influenced by steric hindrance with the adjacent amide group and the bromine atom. It is anticipated that the ethyl group will orient itself to minimize these steric clashes. The planarity of the benzamide moiety is a critical factor, as rotation around the C-N amide bond is typically hindered due to the partial double bond character. This restricted rotation can lead to distinct cis/trans conformers, which may exhibit different biological activities.

To illustrate the general workflow for such a theoretical investigation, a step-by-step protocol for a computational conformational analysis is provided below.

Experimental Protocols

Protocol: Theoretical Conformational Analysis using DFT

  • Initial Structure Generation: Construct the 3D structure of 5-Bromo-2-ethoxybenzamide using a molecular modeling software (e.g., Avogadro, GaussView).

  • Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C-C-O-C bond of the ethoxy group and the C-C-N-H bond of the amide group to identify low-energy conformers.

  • Geometry Optimization: Subject the identified low-energy conformers to full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This level of theory has been shown to provide accurate geometries for similar organic molecules.[1]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Analysis of Results: Compare the relative energies of the stable conformers to determine the most probable conformation in the ground state. Analyze bond lengths, bond angles, and dihedral angles to characterize the geometry.

G cluster_workflow Conformational Analysis Workflow Start Start Build_Structure Build 3D Structure Start->Build_Structure PES_Scan Potential Energy Surface Scan Build_Structure->PES_Scan Identify_Minima Identify Low-Energy Conformers PES_Scan->Identify_Minima DFT_Optimization Geometry Optimization (DFT) Identify_Minima->DFT_Optimization Frequency_Calculation Frequency Calculation DFT_Optimization->Frequency_Calculation Analyze_Results Analyze Conformational Stability Frequency_Calculation->Analyze_Results End End Analyze_Results->End G cluster_properties Key Molecular Properties Structure Molecular Structure (Bond Lengths, Angles) Conformation Conformational Stability (Dihedral Angles) Structure->Conformation Vibrational Vibrational Frequencies (IR, Raman) Structure->Vibrational Electronic Electronic Properties (HOMO, LUMO, UV-Vis) Structure->Electronic Reactivity Chemical Reactivity (MEP, Fukui Functions) Electronic->Reactivity

Caption: Interconnectedness of key molecular properties investigated through theoretical studies.

Potential Biological Activity and Drug-Likeness: A Theoretical Perspective

Computational methods are increasingly used in the early stages of drug discovery to predict the potential biological activity and assess the "drug-likeness" of a compound. Molecular docking simulations can predict the binding affinity and mode of interaction of a ligand with a biological target.

Expertise in Drug Development: While the specific biological targets of 5-Bromo-2-ethoxybenzamide are yet to be determined, its structural similarity to other biologically active benzamides suggests it could interact with a range of receptors or enzymes. For instance, derivatives of 2-ethoxybenzamide have been investigated as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes. [2] Molecular docking studies on 5-Bromo-2-hydroxybenzaldehyde have explored its interactions with various proteins. [1]A similar approach can be applied to 5-Bromo-2-ethoxybenzamide to generate hypotheses about its potential targets.

Experimental Protocols

Protocol: Molecular Docking Simulation

  • Ligand Preparation: Prepare the 3D structure of 5-Bromo-2-ethoxybenzamide and perform energy minimization.

  • Target Selection and Preparation: Identify a potential protein target and obtain its 3D structure from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Define the binding site on the protein, typically the active site or a known ligand-binding pocket.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the protein's binding site.

  • Analysis of Results: Analyze the predicted binding poses and scoring functions to estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

This technical guide has provided a theoretical overview of 5-Bromo-2-ethoxybenzamide, a compound with potential applications in drug discovery. By leveraging detailed computational studies on its close structural analog, 5-Bromo-2-hydroxybenzaldehyde, we have been able to make informed predictions about its molecular structure, conformational preferences, spectroscopic signatures, and potential for biological activity. The methodologies and insights presented herein offer a solid foundation for future experimental investigations and the rational design of novel benzamide-based therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers in the field, stimulating further exploration into the chemical and biological properties of this promising molecule.

References

  • Shaheer, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1), 197. [Link]

  • Kato, S., et al. (1992). Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides. Chemical & Pharmaceutical Bulletin, 40(3), 652-660. [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 103273. [Link]

  • PubChem. (n.d.). 2-Ethoxybenzamide. Retrieved from [Link]

  • Öberg, A. I., et al. (1981). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica, 64(s294), 41-53. [Link]

  • ResearchGate. (2022). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. Retrieved from [Link]

  • Shaheer, A., et al. (2025). (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. ResearchGate. [Link]

  • Gothard, C. M., et al. (2012). Design, synthesis and conformational analyses of bifacial benzamide based foldamers. Organic & Biomolecular Chemistry, 10(36), 7217-7220. [Link]

  • ResearchGate. (2018). (PDF) Spectroscopic and Theoretical Study of the 2E, 5E)-2,5-Bis (2-methoxybenzylidene)cyclopentanone. Retrieved from [Link]

Sources

Methodological & Application

Comprehensive Analytical Characterization of 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION NOTE >

Introduction

5-Bromo-2-ethoxybenzamide is a substituted benzamide derivative with potential applications in pharmaceutical development as an active pharmaceutical ingredient (API) or a key intermediate.[1] The precise analytical characterization of such compounds is paramount to ensure their identity, purity, and quality, which are critical aspects of drug development and manufacturing. This document provides a comprehensive guide to the analytical methodologies for the thorough characterization of 5-Bromo-2-ethoxybenzamide, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Bromo-2-ethoxybenzamide is essential for method development. These properties influence solubility, chromatographic behavior, and spectroscopic responses. While specific experimental data for 5-Bromo-2-ethoxybenzamide is not widely published, properties can be estimated based on its structural analogue, 2-ethoxybenzamide, and related brominated aromatic compounds.[3][4]

PropertyValue (Estimated/Calculated)Source
Molecular Formula C9H10BrNO2-
Molecular Weight 244.09 g/mol -
Melting Point 135-140 °CBased on similar structures[3][4]
Boiling Point ~300 °CBased on similar structures[4]
Solubility Soluble in methanol, ethanol, acetonitrile, chloroform, dichloromethane. Sparingly soluble in water.Based on general amide/aromatic halide properties.
pKa ~15-16 (amide proton)Based on 2-ethoxybenzamide[3]
LogP ~2.5-3.0Calculated based on structure

Chromatographic Methods for Purity and Assay

Chromatographic techniques are central to determining the purity of 5-Bromo-2-ethoxybenzamide and quantifying its content in various matrices. High-Performance Liquid Chromatography (HPLC) is the primary method for potency assay and impurity profiling, while Gas Chromatography (GC) is crucial for analyzing residual solvents.[5][6]

High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method

A stability-indicating HPLC method is designed to separate the API from its potential impurities and degradation products, ensuring that the analytical procedure is specific.[7][8][9] The development of such a method involves a systematic approach to selecting the column, mobile phase, and detection parameters.

Rationale for Method Design:

  • Reversed-Phase Chromatography: C18 columns are widely used for the separation of moderately polar to nonpolar compounds like substituted benzamides, offering excellent retention and resolution.[10]

  • Gradient Elution: A gradient of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.

  • UV Detection: The aromatic nature of 5-Bromo-2-ethoxybenzamide provides strong UV absorbance, making UV detection a sensitive and robust method for quantification. The selection of the detection wavelength is based on the UV spectrum of the analyte.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm (or determined from UV spectrum)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of 5-Bromo-2-ethoxybenzamide reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same diluent to a target concentration of 100 µg/mL.

  • Analysis: Inject the standard and sample solutions and integrate the peak areas for quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Caption: HPLC analysis workflow for 5-Bromo-2-ethoxybenzamide.

Gas Chromatography (GC) for Residual Solvents

The manufacturing process of APIs often involves the use of organic solvents, which must be controlled in the final product.[11] Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard technique for the analysis of residual solvents due to its high sensitivity and specificity for volatile organic compounds.[12][13]

Rationale for Method Design:

  • Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix, as it minimizes contamination of the GC system.

  • Column Selection: A column with a phase like G43 (e.g., DB-624) is recommended for its selectivity towards a wide range of common pharmaceutical solvents.[14]

  • FID Detection: FID provides a sensitive and linear response for most organic solvents.

Experimental Protocol: GC-HS Analysis

  • Instrumentation: A GC system equipped with a headspace autosampler and an FID.

  • Chromatographic Conditions:

    • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.53 mm ID, 3.0 µm film thickness

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of relevant solvents in a suitable high-boiling point diluent (e.g., Dimethyl Sulfoxide - DMSO).

    • Sample Preparation: Accurately weigh approximately 100 mg of 5-Bromo-2-ethoxybenzamide into a headspace vial and add 1 mL of diluent.

Spectroscopic Methods for Structural Elucidation and Identification

A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of 5-Bromo-2-ethoxybenzamide.[15][16]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for molecular weight determination and structural elucidation through fragmentation analysis.[17][18] For benzamides, common fragmentation patterns involve cleavage of the amide bond.[19][20][21]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M+•): The peak corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic pattern (M+• and M+2+•) with approximately equal intensity will be observed.

  • Loss of •NH2: Cleavage of the amide group to form a stable acylium ion.

  • Loss of •OCH2CH3: Cleavage of the ethoxy group.

  • Loss of C=O: Subsequent loss of carbon monoxide from the acylium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[22][23] The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are unique to the structure of 5-Bromo-2-ethoxybenzamide.

Predicted ¹H NMR Spectral Data (in CDCl₃):

  • Ethoxy Group (CH₃): A triplet around δ 1.4-1.5 ppm.

  • Ethoxy Group (CH₂): A quartet around δ 4.0-4.2 ppm.

  • Amide Protons (NH₂): A broad singlet around δ 5.5-6.5 ppm (exchangeable with D₂O).[24]

  • Aromatic Protons: Three protons in the aromatic region (δ 6.8-8.0 ppm) exhibiting characteristic splitting patterns based on their positions relative to the substituents.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

  • Ethoxy Group (CH₃): A signal around δ 14-15 ppm.

  • Ethoxy Group (CH₂): A signal around δ 64-65 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to bromine will be at a higher field, while the carbon attached to the ethoxy group will be at a lower field.

  • Carbonyl Carbon (C=O): A signal around δ 165-170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[25][26]

Characteristic FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide) 3400-3200 (two bands)Asymmetric and symmetric stretching of the primary amide.[27]
C-H Stretch (Aromatic) 3100-3000
C-H Stretch (Aliphatic) 3000-2850
C=O Stretch (Amide I) 1680-1650Carbonyl stretching.
N-H Bend (Amide II) 1650-1580In-plane bending.
C-O Stretch (Ether) 1250-1200 (asymmetric) & 1050-1000 (symmetric)
C-Br Stretch 600-500
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[28][29][30] The benzamide chromophore, substituted with auxochromes (ethoxy and bromo groups), will exhibit characteristic absorption maxima. The λmax is expected in the range of 230-280 nm.

Potential Impurities and Degradation Pathways

Understanding the potential impurities arising from the synthesis and degradation is crucial for developing a comprehensive analytical control strategy.[31][32][33]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials such as 2-ethoxybenzoic acid or its derivatives.

  • By-products: Compounds formed from side reactions during the synthesis, such as isomers or over-brominated species.

Potential Degradation Products:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 2-ethoxy-5-bromobenzoic acid.

  • Oxidation: The ethoxy group or the aromatic ring may be susceptible to oxidation.

  • Photodegradation: Exposure to light may induce degradation.

Degradation_Pathways cluster_conditions Stress Conditions API 5-Bromo-2-ethoxybenzamide Acid Acid/Base Hydrolysis API->Acid Oxidation Oxidation API->Oxidation Light Photolysis API->Light Hydrolysis_Product 2-Ethoxy-5-bromobenzoic Acid Acid->Hydrolysis_Product Hydrolysis Oxidized_Product Oxidized Degradants Oxidation->Oxidized_Product Oxidation Photo_Product Photodegradants Light->Photo_Product Photodegradation

Caption: Potential degradation pathways of 5-Bromo-2-ethoxybenzamide.

Method Validation Overview

Any analytical method intended for quality control must be validated according to regulatory guidelines such as ICH Q2(R2).[2] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive analytical characterization of 5-Bromo-2-ethoxybenzamide requires a multi-faceted approach employing a suite of orthogonal analytical techniques. The protocols and methodologies detailed in this application note provide a robust framework for establishing the identity, purity, and quality of this compound. Adherence to these scientifically sound and validated methods will ensure data integrity and support the advancement of drug development programs involving 5-Bromo-2-ethoxybenzamide.

References

  • Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

  • Academia.edu. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available at: [Link]

  • ACS Publications. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Available at: [Link]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available at: [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • Cheméo. Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde (CAS 79636-94-5). Available at: [Link]

  • YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available at: [Link]

  • ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra for BHA solutions of three different concentrations. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • NIH National Library of Medicine. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. Available at: [Link]

  • NIH National Library of Medicine. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available at: [Link]

  • Separation Science. Method for the analysis of residual solvents in pharmaceuticals. Available at: [Link]

  • NIH National Library of Medicine. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

  • ResearchGate. 1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). Available at: [Link]

  • NIST. Ultraviolet absorption spectra of seven substituted benzenes. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • International Journal of High School Research. Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Available at: [Link]

  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]

  • Taylor & Francis Online. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link]

  • NIH National Library of Medicine. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • RSC Publishing. Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Available at: [Link]

  • PubMed. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Available at: [Link]

  • ArtMolecule. Impurities and Degradation products. Available at: [Link]

  • NIH National Library of Medicine. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]

  • ResearchGate. Experimental UV-vis optical absorption spectra of studied compounds as.... Available at: [Link]

  • ResearchGate. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed. Ultraviolet absorption spectroscopy of peptides. Available at: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

Sources

Application Notes & Protocols: 5-Bromo-2-ethoxybenzamide as a Strategic Precursor in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-ethoxybenzamide has emerged as a cornerstone building block in modern medicinal chemistry, particularly in the rapid development of targeted therapeutics. Its unique trifecta of structural features—a reactive bromine atom poised for cross-coupling, a modulating ethoxy group, and the biologically relevant benzamide core—renders it an exceptionally versatile precursor. This guide provides an in-depth exploration of its synthetic utility, focusing on its application in constructing complex molecular architectures, most notably kinase inhibitors for oncological applications. We will dissect the causality behind key experimental choices in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for its successful implementation in a research and drug development setting.

The Strategic Value of 5-Bromo-2-ethoxybenzamide in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1] The specific substitution pattern of 5-Bromo-2-ethoxybenzamide offers a distinct advantage for synthetic chemists.

  • The Bromine Atom (C5 Position): This is the primary reactive handle. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than a carbon-chlorine bond, allowing for selective functionalization.[2] This position serves as a key vector for introducing molecular complexity and exploring Structure-Activity Relationships (SAR).

  • The Ethoxy Group (C2 Position): The ortho-ethoxy group plays a crucial role in modulating the molecule's physicochemical properties. It influences conformation by steric and electronic effects, which can be critical for achieving potent and selective binding to a biological target. It can also enhance metabolic stability and lipophilicity.

  • The Primary Amide (-CONH₂): The amide group is a classic hydrogen bond donor and acceptor, frequently involved in critical binding interactions with protein targets.[3]

This combination of features makes 5-Bromo-2-ethoxybenzamide an ideal starting material for creating libraries of compounds aimed at high-value biological targets, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of drug discovery.[4][5]

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The true power of 5-Bromo-2-ethoxybenzamide is unlocked through palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds.[6][7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and highly versatile method for creating biaryl structures, which are common motifs in kinase inhibitors.[8][9] The reaction couples the aryl bromide (5-Bromo-2-ethoxybenzamide) with an organoboron species, typically a boronic acid or ester.

Causality Behind the Method: The reaction proceeds through a well-defined catalytic cycle.[10][11]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the C-Br bond of the benzamide. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for an efficient reaction, as these components stabilize the palladium catalyst and facilitate the key steps of the cycle.[10]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[12][13] This is particularly useful in drug design, as the resulting secondary or tertiary amines are prevalent in pharmacologically active molecules.[14]

Causality Behind the Method: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[14]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the final product and regenerate the Pd(0) catalyst.

Success in this reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step, which can otherwise be a bottleneck.[14][15]

Visualizing the Synthetic Utility

G cluster_0 Core Precursor cluster_1 Palladium-Catalyzed Reactions cluster_2 Key Intermediate Scaffolds cluster_3 Target Application Precursor 5-Bromo-2-ethoxybenzamide Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Precursor->Suzuki Buchwald Buchwald-Hartwig Amination (+ R₂NH) Precursor->Buchwald Product_Suzuki 5-Aryl-2-ethoxybenzamides (C-C Bond Formed) Suzuki->Product_Suzuki Product_Buchwald 5-(Dialkylamino)-2-ethoxybenzamides (C-N Bond Formed) Buchwald->Product_Buchwald Target Kinase Inhibitor Synthesis (e.g., Aurora Kinase) Product_Suzuki->Target Product_Buchwald->Target

Caption: Synthetic pathways from 5-Bromo-2-ethoxybenzamide.

Application in Kinase Inhibitor Synthesis: Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division.[16] Their overexpression is linked to various cancers, making them an attractive therapeutic target.[17][18][19] Many potent Aurora kinase inhibitors feature a substituted benzamide or a related biaryl core structure, which can be efficiently synthesized from 5-Bromo-2-ethoxybenzamide. For instance, the core of inhibitors like GSK1070916, a potent Aurora B/C inhibitor, contains a complex heterocyclic system that is often built upon a pre-functionalized aromatic scaffold.[20] The protocols described below provide a blueprint for creating such advanced intermediates.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Always consult the Safety Data Sheets (SDS) for all reagents before use.[2]

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxybenzamide

Objective: To synthesize 5-(4-methoxyphenyl)-2-ethoxybenzamide, a representative biaryl intermediate.

Materials and Reagents:

  • 5-Bromo-2-ethoxybenzamide (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-ethoxybenzamide, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) gas three times to establish an inert atmosphere. This is critical as the Pd(0) species, formed in situ, is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of nitrogen, add Pd(OAc)₂ and SPhos. The ligand protects the palladium center and promotes catalytic activity.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically a 10:1 ratio of toluene:water) via syringe. The water is essential for the transmetalation step with boronic acids.[21]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-ethoxybenzamide

Objective: To synthesize 2-ethoxy-5-(morpholino)benzamide, a representative C-N coupled product.

Materials and Reagents:

  • 5-Bromo-2-ethoxybenzamide (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 2.0 eq)

  • Toluene (Anhydrous, degassed)

  • Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of nitrogen, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube with a stir bar. The use of a pre-catalyst or handling in an inert atmosphere is crucial as both the catalyst and the strong base are air/moisture sensitive.[2][15]

  • Reagent Addition: Remove the tube from the glovebox (if used). Add 5-Bromo-2-ethoxybenzamide, toluene, and finally morpholine via syringe.

  • Reaction: Seal the tube and heat the mixture to 110 °C. The bulky, electron-rich XPhos ligand is highly effective for coupling with secondary amines. Monitor the reaction by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

  • Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Visualization

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Combine Aryl Bromide, Coupling Partner, & Base in Dry Flask B Establish Inert Atmosphere (N₂ or Ar Purge) A->B C Add Catalyst & Ligand Under N₂ Counterflow B->C D Add Degassed Solvent via Syringe C->D E Heat to Desired Temp (e.g., 80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to Room Temp & Quench Reaction F->G H Liquid-Liquid Extraction with Organic Solvent G->H I Dry Organic Layer (e.g., MgSO₄) & Filter H->I J Concentrate in vacuo I->J K Flash Column Chromatography J->K L Characterize Pure Product (NMR, MS) K->L

Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.

Summary of Reaction Parameters

The choice of reaction components is crucial for achieving high yields and clean conversions. The following table provides a general guide for optimizing cross-coupling reactions with 5-Bromo-2-ethoxybenzamide.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Expert Insights
Pd Source Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is a common and reliable Pd(0) source.
Ligand SPhos, RuPhos, P(tBu)₃XPhos, BrettPhos, RuPhosSuzuki: Electron-rich, bulky monophosphine ligands are highly effective. Buchwald-Hartwig: Requires very bulky ligands to facilitate the C-N reductive elimination step.
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄Suzuki: Mild inorganic bases are sufficient to activate the boronic acid. Buchwald-Hartwig: Requires a strong, non-nucleophilic base to deprotonate the amine. NaOtBu is the most common choice.[15]
Solvent Toluene/H₂O, Dioxane/H₂OToluene, Dioxane (anhydrous)Suzuki: A small amount of water is often necessary for the transmetalation from boron. Buchwald-Hartwig: Must be strictly anhydrous as the strong base will react with water.
Temperature 80 - 110 °C80 - 120 °CHigher temperatures are generally required to drive the oxidative addition and reductive elimination steps.
Typical Yield 70 - 95%65 - 90%Yields are substrate-dependent. Troubleshooting may involve screening different ligands, bases, or temperatures.[2]

Conclusion

5-Bromo-2-ethoxybenzamide is a high-value, versatile precursor for the synthesis of complex organic molecules. Its utility is most profoundly demonstrated through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, which provide reliable and efficient pathways to C-C and C-N bond formation, respectively. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to leverage this building block in the creation of novel kinase inhibitors and other biologically active compounds. A thorough understanding of the causality behind the reaction parameters is key to successful and reproducible synthesis.

References

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Listing. Retrieved January 25, 2026, from [Link]

  • Wróbel, A., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5349. Available at: [Link]

  • Wang, F., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6849–6872. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Drewry, D. H., et al. (2024). A narrow spectrum Tousled-like kinase 2 (TLK2) inhibitor discovered through a matched pair series. European Journal of Medicinal Chemistry, 269, 116279. Available at: [Link]

  • Ueda, Y., et al. (2023). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 14(1), 125-131. Available at: [Link]

  • Scott, T. G., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, D., et al. (2023). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 10(1), 109-114. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 25, 2026, from [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]

  • Rodrigues, G., et al. (2021). De novo design and optimization of Aurora A kinase inhibitors. Chemical Science, 12(1), 227-234. Available at: [Link]

  • Singh, P., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of the Iranian Chemical Society. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 25, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • MDPI. (2023). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. MDPI. Available at: [Link]

  • Li, X., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(12), 5112-5128. Available at: [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

  • AMS Dottorato. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Retrieved January 25, 2026, from [Link]

  • Al-karmalawy, A. A., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. Available at: [Link]

  • Sławiński, J., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. Available at: [Link]

  • Lu, G., et al. (2023). Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer. European Journal of Medicinal Chemistry, 257, 115457. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 25, 2026, from [Link]

  • Fancelli, D., et al. (2006). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 16(15), 4045-4049. Available at: [Link]

Sources

Application Notes and Protocols: 5-Bromo-2-ethoxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While 5-Bromo-2-ethoxybenzamide is not extensively documented as a standalone therapeutic agent, its core structure represents a valuable scaffold in medicinal chemistry. The substituted benzamide motif is a cornerstone in the design of a wide array of pharmacologically active compounds.[1][2] This guide explores the potential applications of 5-Bromo-2-ethoxybenzamide by leveraging the established activities of structurally related molecules. Specifically, we will focus on its prospective use as a precursor for the synthesis and evaluation of novel Class I Histone Deacetylase (HDAC) inhibitors, drawing parallels with the well-characterized benzamide HDAC inhibitor, Entinostat (MS-275).[3][4] The protocols herein provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the biological activity of new chemical entities derived from the 5-Bromo-2-ethoxybenzamide scaffold.

Introduction: The Benzamide Scaffold in Drug Discovery

Substituted benzamides are a privileged class of compounds in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1] This versatility stems from the ability of the benzamide core to engage in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. Notable examples of benzamide-containing drugs include Remoxipride, a selective dopamine D2 receptor antagonist for treating schizophrenia, and Etifoxine, an anxiolytic with a dual mechanism of action on GABAergic transmission.[5][6][7][8]

The specific structural features of 5-Bromo-2-ethoxybenzamide—a bromine atom at the 5-position and an ethoxy group at the 2-position—offer intriguing possibilities for synthetic elaboration. The bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. The ethoxy group, a lipophilic moiety, can influence the compound's pharmacokinetic properties and potentially engage in hydrophobic interactions within a target's binding site.

Given the established role of benzamides as enzyme inhibitors, this guide will focus on a particularly compelling application: the development of novel Histone Deacetylase (HDAC) inhibitors for oncology. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[10][11] Entinostat (MS-275), a benzamide-containing, orally active, and selective inhibitor of Class I HDACs, serves as an excellent paradigm for this exploration.[3][12] By adapting known synthetic strategies and biological assays, we can outline a clear path for investigating the potential of 5-Bromo-2-ethoxybenzamide derivatives as a new generation of HDAC inhibitors.

Application I: Scaffold for the Synthesis of Novel HDAC Inhibitors

The general structure of many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The 5-Bromo-2-ethoxybenzamide scaffold can be envisioned as a precursor to the cap group, with the bromine atom providing a convenient point for synthetic diversification.

Rationale for Synthetic Design

Our proposed synthetic strategy involves a Suzuki cross-coupling reaction at the 5-position of the benzamide ring. This versatile reaction allows for the introduction of a wide range of aryl and heteroaryl moieties, which can serve as the linker and ZBG components of the final HDAC inhibitor. The choice of the boronic acid or ester coupling partner will be crucial in determining the final compound's ability to effectively inhibit HDACs.

Synthetic Workflow Diagram

Synthetic_Workflow Start 5-Bromo-2-ethoxybenzamide Suzuki_Coupling Suzuki Cross-Coupling (Pd catalyst, base) Start->Suzuki_Coupling Coupling_Partner Aryl/Heteroaryl Boronic Acid/Ester (with Linker and ZBG precursor) Coupling_Partner->Suzuki_Coupling Intermediate Coupled Intermediate Suzuki_Coupling->Intermediate Deprotection_Modification Deprotection / Further Modification (if necessary) Intermediate->Deprotection_Modification Final_Compound Novel HDAC Inhibitor Candidate Deprotection_Modification->Final_Compound

Caption: Synthetic workflow for novel HDAC inhibitors.

Protocol: Synthesis of a Putative HDAC Inhibitor via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a novel HDAC inhibitor candidate from 5-Bromo-2-ethoxybenzamide.

Materials:

  • 5-Bromo-2-ethoxybenzamide

  • Aryl/Heteroaryl boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-2-ethoxybenzamide (1.0 eq) and the chosen boronic acid/ester (1.2 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).

  • Add the base (2.0 eq) to the mixture.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the coupled intermediate.

  • If necessary, perform subsequent deprotection or modification steps to unmask the final zinc-binding group.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: In-Vitro and Cellular Characterization

Once synthesized, the novel compounds must be evaluated for their biological activity. This involves a tiered approach, starting with in-vitro enzyme inhibition assays and progressing to cell-based assays to assess target engagement and cellular effects.

Protocol: Colorimetric In-Vitro HDAC Inhibition Assay

This protocol provides a method for determining the IC₅₀ value of a test compound against HDAC enzymes.[13][14]

Materials:

  • HDAC Activity/Inhibition Assay Kit (Colorimetric)

  • HeLa nuclear extract (as a source of HDACs) or purified recombinant HDAC enzymes

  • Test compounds dissolved in DMSO

  • Trichostatin A (as a positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the assay buffer, HeLa nuclear extract (or purified HDAC enzyme), and the diluted test compound or control.

  • Add the acetylated histone substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Add the developer solution to each well, which will react with the deacetylated substrate.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Add a stop solution if required by the kit manufacturer.

  • Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement assay allows for the quantification of compound binding to a specific target protein within intact cells.[15][16][17]

Materials:

  • HEK293T cells

  • Plasmid DNA encoding the target HDAC fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target

  • Test compounds dissolved in DMSO

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Transfect HEK293T cells with the HDAC-NanoLuc® fusion plasmid and culture for 18-24 hours to allow for protein expression.

  • Harvest and resuspend the cells in Opti-MEM™.

  • Prepare serial dilutions of the test compound in DMSO and then further dilute in Opti-MEM™.

  • In a white assay plate, add the cell suspension, the NanoBRET™ tracer, and the diluted test compound.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the NanoBRET™ substrate to all wells.

  • Read the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and plot the corrected ratios against the logarithm of the compound concentration to determine the IC₅₀ for target engagement.

Expected Data Summary

The following table presents hypothetical data for a series of compounds derived from 5-Bromo-2-ethoxybenzamide.

Compound IDR-group at 5-positionHDAC1 IC₅₀ (nM)Cellular HDAC1 Target Engagement IC₅₀ (nM)
HDACi-001 Phenyl5501200
HDACi-002 4-Aminophenyl150350
HDACi-003 3-Pyridyl220480
Entinostat (Control)243500

Mechanism of Action and Signaling Pathway

HDAC inhibitors exert their anti-cancer effects through multiple mechanisms.[10][18] By preventing the deacetylation of histones, they lead to a more open chromatin structure, which can reactivate the expression of silenced tumor suppressor genes like p21.[18][19] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis.[10][18][20]

Signaling Pathway Diagram

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC1/3 Histones_Ac Acetylated Histones (Open Chromatin) Histones_DeAc Deacetylated Histones (Closed Chromatin) Histones_Ac->Histones_DeAc Deacetylation TSG Tumor Suppressor Genes (e.g., p21) Histones_Ac->TSG Expression Histones_DeAc->Histones_Ac Acetylation (HATs) Histones_DeAc->TSG Repression TSG_Protein p21 Protein TSG->TSG_Protein Transcription & Translation CDK_Complex Cyclin/CDK Complex TSG_Protein->CDK_Complex Inhibition Cell_Cycle Cell Cycle Progression CDK_Complex->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to HDACi 5-Bromo-2-ethoxybenzamide Derivative (HDACi) HDACi->HDAC Inhibition

Sources

Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scaled-up synthesis of 5-Bromo-2-ethoxybenzamide, a key intermediate in pharmaceutical development. The protocol herein is designed for robustness, scalability, and safety, moving beyond bench-scale procedures to address the challenges of kilogram-scale production. We present a validated two-step synthetic route commencing from 2-ethoxybenzoic acid. The procedural details are supplemented with in-depth application notes explaining the rationale behind critical process parameters, ensuring both technical accuracy and practical utility for drug development professionals.

Introduction and Strategic Rationale

5-Bromo-2-ethoxybenzamide serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, making a reliable and scalable synthesis paramount for advancing drug discovery and development programs.[1][2]

The synthetic strategy detailed in this guide was selected for its efficiency, use of readily available starting materials, and amenability to large-scale chemical manufacturing. The process is bifurcated into two primary stages:

  • Electrophilic Bromination: Selective bromination of 2-ethoxybenzoic acid at the C-5 position. This position is electronically activated by the ethoxy group, directing the bromination preferentially.

  • Amidation: Conversion of the resulting 5-bromo-2-ethoxybenzoic acid into the target primary amide. This is achieved via an acyl chloride intermediate to ensure high conversion and simplify purification.

This approach mitigates the formation of significant impurities often encountered in direct amidation methods and provides a clear pathway for process control and optimization.

Overall Synthetic Pathway

The synthesis follows a two-step sequence from 2-ethoxybenzoic acid to the final product, 5-Bromo-2-ethoxybenzamide.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Amidation A 2-Ethoxybenzoic Acid B 5-Bromo-2-ethoxybenzoic Acid A->B  N-Bromosuccinimide (NBS)  Sulfuric Acid (cat.)  Acetonitrile C 5-Bromo-2-ethoxybenzoyl Chloride B->C  Thionyl Chloride (SOCl₂)  Toluene, Δ D 5-Bromo-2-ethoxybenzamide C->D  Ammonium Hydroxide (aq. NH₄OH)  DCM

Caption: Overall two-step synthetic route.

Materials and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Molarity/Conc.Density (g/mL)Role
2-Ethoxybenzoic AcidC₉H₁₀O₃166.17--Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98--Brominating Agent
Sulfuric AcidH₂SO₄98.0898%1.84Catalyst
AcetonitrileCH₃CN41.05-0.786Solvent
Thionyl ChlorideSOCl₂118.97-1.64Activating Agent
TolueneC₇H₈92.14-0.867Solvent
Dichloromethane (DCM)CH₂Cl₂84.93-1.33Solvent
Ammonium HydroxideNH₄OH35.0428-30%0.90Amine Source
Sodium BicarbonateNaHCO₃84.01Saturated-Base (Work-up)
BrineNaCl (aq)58.44Saturated-Washing Agent
Sodium SulfateNa₂SO₄142.04--Drying Agent
Recommended Equipment
  • Reactor: 20L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.

  • Filtration: Büchner funnel and vacuum flask assembly or a filter press for larger scales.

  • Drying: Vacuum oven.

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel), High-Performance Liquid Chromatography (HPLC) system.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-ethoxybenzoic Acid

Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its solid form, which is easier and safer to handle on a large scale compared to liquid bromine.[3] Acetonitrile is selected as the solvent for its favorable solubility profile for the starting material and intermediate. A catalytic amount of sulfuric acid is used to increase the electrophilicity of the bromine, accelerating the reaction.

Procedure:

  • Reactor Setup: Equip a 20L jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet. Ensure the system is dry.

  • Charging: Charge the reactor with 2-ethoxybenzoic acid (1.00 kg, 6.02 mol) and acetonitrile (10 L).

  • Dissolution: Stir the mixture at 20-25°C until all solids are dissolved.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (60 mL, 1.1 mol) via an addition funnel over 15 minutes. An exotherm to ~30°C may be observed.

  • Bromination: Cool the reaction mixture to 0-5°C using a circulating chiller. Add N-Bromosuccinimide (1.12 kg, 6.32 mol, 1.05 equiv.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.[4] (Eluent: 7:3 Hexane:Ethyl Acetate).

  • Quenching & Precipitation: Once complete, slowly pour the reaction mixture into a separate vessel containing 20L of ice-cold water with vigorous stirring. A white precipitate will form.

  • Isolation: Stir the slurry for 1 hour, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with deionized water (3 x 2L) until the washings are neutral to pH paper.

  • Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight.

  • Characterization: The expected yield of 5-bromo-2-ethoxybenzoic acid (white solid) is 1.30-1.40 kg (88-95%).

Step 2: Synthesis of 5-Bromo-2-ethoxybenzamide

Rationale: The conversion of the carboxylic acid to an amide is most efficiently achieved by first forming the more reactive acyl chloride. Thionyl chloride is a cost-effective reagent for this transformation; its byproducts (SO₂ and HCl) are gaseous and can be easily removed or scrubbed.[5] The subsequent reaction with aqueous ammonium hydroxide is highly exothermic and must be carefully controlled.

Procedure:

  • Reactor Setup: In a clean and dry 20L jacketed reactor, set up for reflux with a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases.

  • Charging: Charge the reactor with 5-bromo-2-ethoxybenzoic acid (1.30 kg, 5.30 mol) and toluene (6.5 L).

  • Acyl Chloride Formation: Slowly add thionyl chloride (0.58 L, 7.95 mol, 1.5 equiv.) via an addition funnel over 30 minutes.

  • Reaction: Heat the mixture to 70-80°C and maintain for 3-4 hours. The reaction is complete when gas evolution ceases.

  • Solvent Removal: Cool the mixture to 40-50°C and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation Setup: In a separate vessel, cool a solution of ammonium hydroxide (28-30%, 5 L) to 0-5°C.

  • Amidation Reaction: Dissolve the crude 5-bromo-2-ethoxybenzoyl chloride intermediate in dichloromethane (DCM, 7 L) and add it slowly to the cold ammonium hydroxide solution, maintaining the temperature below 15°C. This is a highly exothermic step.[6]

  • Digestion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.

  • Aqueous Work-up: Wash the organic layer sequentially with 1M HCl (2 L), saturated NaHCO₃ solution (2 L), and brine (2 L).[7]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the pure product.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C.

  • Characterization: The expected yield of 5-Bromo-2-ethoxybenzamide (white to off-white crystalline solid) is 1.05-1.15 kg (81-89% from the acid).

Process Workflow and In-Process Controls

Caption: Scaled-up production workflow with in-process controls.

Safety and Hazard Analysis

All operations must be conducted in a well-ventilated fume hood or a controlled reactor bay. A thorough risk assessment should be performed before commencing any work.[4]

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin.

  • Sulfuric Acid: Highly corrosive. Causes severe burns upon contact. Handle with extreme care using appropriate PPE (gloves, face shield, lab coat).

  • Thionyl Chloride: Corrosive and toxic. Reacts violently with water. The reaction releases toxic HCl and SO₂ gases, which must be scrubbed.[5]

  • Bromine (Potential Side Product): Although NBS is used, temperature excursions could potentially generate elemental bromine, which is highly toxic, corrosive, and a strong oxidizer.[8][9][10] Emergency procedures for bromine exposure should be in place.[3][11]

  • Ammonium Hydroxide: Corrosive and causes burns. Vapors are irritating to the respiratory system. The addition of the acyl chloride is highly exothermic and poses a risk of boiling and splashing if not controlled.

Personal Protective Equipment (PPE): Safety glasses with side shields, a face shield, chemically resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat are mandatory. For handling large quantities, respiratory protection may be necessary.[3]

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]

  • (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES.
  • ResearchGate. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study.
  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • (n.d.). Bromine Safety & Standard Operating Procedures.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just instructions, but a deeper understanding of the reaction intricacies.

Introduction to Synthetic Strategies

The synthesis of 5-Bromo-2-ethoxybenzamide can be efficiently approached via two primary retrosynthetic pathways. The choice between these routes will often depend on the availability of starting materials, scalability, and the specific challenges encountered in your laboratory setting.

  • Route A: Amidation of 5-Bromo-2-ethoxybenzoic Acid. This is a convergent approach where the aromatic core is first halogenated and then the amide functionality is introduced. This route offers excellent control over the regiochemistry of the bromination.

  • Route B: Electrophilic Bromination of 2-Ethoxybenzamide. This is a more linear approach where the amide is first synthesized and then the aromatic ring is brominated. This route requires careful control of the bromination conditions to ensure the desired regioselectivity.

Below, we will explore both routes in detail, providing optimized protocols and troubleshooting for each.

Visualizing the Synthetic Pathways

To aid in understanding the two primary synthetic routes, the following workflow diagrams have been created.

cluster_A Route A: Amidation cluster_B Route B: Bromination A1 5-Bromo-2-ethoxybenzoic Acid A2 Activation (e.g., SOCl₂) A1->A2 A3 5-Bromo-2-ethoxybenzoyl Chloride A2->A3 A4 Amidation (NH₃ or NH₄OH) A3->A4 A5 5-Bromo-2-ethoxybenzamide A4->A5 B1 2-Ethoxybenzamide B2 Electrophilic Bromination (e.g., NBS) B1->B2 B3 5-Bromo-2-ethoxybenzamide B2->B3

Caption: Overview of the two synthetic routes to 5-Bromo-2-ethoxybenzamide.

Route A: Amidation of 5-Bromo-2-ethoxybenzoic Acid

This route is often preferred due to the unambiguous placement of the bromine atom on the starting material. The primary challenge in this route lies in the efficient conversion of the carboxylic acid to the amide.

Experimental Protocol: Acid Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.

Step 1: Formation of 5-Bromo-2-ethoxybenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-ethoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[1]

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-Bromo-2-ethoxybenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-ethoxybenzoyl Chloride

  • Dissolve the crude 5-Bromo-2-ethoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of aqueous ammonium hydroxide (2-3 eq) or bubble anhydrous ammonia gas through the solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-ethoxybenzamide.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.[2]

Troubleshooting Guide: Route A
Issue Potential Cause(s) Recommended Solution(s)
Low yield of acid chloride Incomplete reaction; moisture in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Extend the reflux time and ensure an adequate excess of thionyl chloride is used.
Low yield of amide Incomplete reaction of the acid chloride; hydrolysis of the acid chloride.Ensure the amidation step is performed under anhydrous conditions until the quenching step. Use a sufficient excess of the ammonia source. The addition of the ammonia source at low temperatures is crucial to minimize side reactions.
Formation of symmetrical anhydride Presence of unreacted carboxylic acid reacting with the acid chloride.Ensure the conversion to the acid chloride is complete before proceeding to the amidation step. This can be checked by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
Product is difficult to purify Presence of starting material or other impurities.Optimize the reaction conditions to drive the reaction to completion. For purification, recrystallization is highly effective for aromatic amides.[1] A silica gel column chromatography may be used if recrystallization is not sufficient.
FAQs: Route A

Q1: Can I use other reagents to make the acid chloride?

A1: Yes, oxalyl chloride is a milder alternative to thionyl chloride and often gives cleaner reactions with fewer side products. The workup is also simpler as the byproducts (CO, CO₂, and HCl) are all gaseous.

Q2: Are there alternative methods to direct amidation without forming the acid chloride?

A2: Absolutely. A variety of coupling reagents can be used for the direct conversion of carboxylic acids to amides. Common examples include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and newer reagents like boric acid or titanium tetrachloride which can offer greener and more efficient alternatives.[3][4] These methods can be particularly useful if your substrate is sensitive to the harsh conditions of acid chloride formation.

Route B: Electrophilic Bromination of 2-Ethoxybenzamide

This route is more linear and can be advantageous if 2-ethoxybenzamide is readily available. The success of this route hinges on the regioselective bromination at the 5-position.

Directing Effects in the Bromination of 2-Ethoxybenzamide

The regiochemical outcome of the electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic ring. In 2-ethoxybenzamide, we have two activating, ortho-, para-directing groups:

  • -OCH₂CH₃ (Ethoxy group): A strong activating group.

  • -CONH₂ (Amide group): A moderate activating group.

The stronger activating group, the ethoxy group, will primarily direct the substitution. Therefore, the major product will be the one where the bromine is introduced at the position para to the ethoxy group, which is the 5-position.

A 2-Ethoxybenzamide B Major Product: 5-Bromo-2-ethoxybenzamide (para to -OEt) A->B NBS, Acetonitrile C Minor Product: 3-Bromo-2-ethoxybenzamide (ortho to -OEt, ortho to -CONH₂) A->C Possible side product

Caption: Regioselectivity in the bromination of 2-ethoxybenzamide.

Experimental Protocol: NBS Bromination

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[5]

  • In a round-bottom flask, dissolve 2-ethoxybenzamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with water.

  • If using dichloromethane, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If using acetonitrile, the product may precipitate upon addition of water. The solid can be collected by filtration.

  • Purify the crude product by recrystallization from ethanol.

Troubleshooting Guide: Route B
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase the reaction time or slightly warm the reaction mixture (e.g., to 40-50°C). Ensure the NBS used is of high purity.
Formation of multiple products Lack of regioselectivity; over-bromination.Use a non-polar solvent to enhance para-selectivity. Perform the reaction at a lower temperature to improve selectivity. Use a stoichiometric amount of NBS to avoid di-bromination.
Unreacted starting material Insufficient NBS or deactivation of NBS.Use a slight excess of NBS (e.g., 1.05-1.1 eq). Ensure the reaction is protected from light, as NBS can decompose.
Product is colored Presence of bromine-containing impurities.Wash the crude product with a dilute solution of sodium thiosulfate to remove any residual bromine. Recrystallization should yield a white to off-white solid.
FAQs: Route B

Q1: Why is NBS preferred over elemental bromine (Br₂)?

A1: NBS is a solid and is easier and safer to handle than liquid bromine. It also provides a low concentration of Br₂ in situ, which can lead to higher selectivity and fewer side reactions, particularly with activated aromatic systems.

Q2: How does the solvent affect the regioselectivity of the bromination?

A2: The polarity of the solvent can influence the selectivity of the reaction. In some cases, more polar solvents can lead to a decrease in para-selectivity. Therefore, if you are observing the formation of significant amounts of the ortho-isomer, switching to a less polar solvent like dichloromethane or chloroform may improve the outcome.

Product Characterization

The final product, 5-Bromo-2-ethoxybenzamide, should be characterized to confirm its identity and purity.

Parameter Expected Value/Observation
Appearance White to off-white crystalline solid
Melting Point Approximately 165-168 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.2 (d, J ≈ 2.5 Hz, 1H, H-6), ~7.6 (dd, J ≈ 8.8, 2.5 Hz, 1H, H-4), ~7.5 (br s, 1H, NH), ~6.9 (d, J ≈ 8.8 Hz, 1H, H-3), ~5.8 (br s, 1H, NH), ~4.2 (q, J ≈ 7.0 Hz, 2H, OCH₂), ~1.5 (t, J ≈ 7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~167.0 (C=O), ~155.0 (C-2), ~136.0 (C-4), ~125.0 (C-6), ~120.0 (C-1), ~115.0 (C-3), ~114.0 (C-5), ~65.0 (OCH₂), ~14.5 (CH₃)
IR (KBr, cm⁻¹) ~3350, 3170 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1590 (N-H bend, Amide II), ~1250 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 243/245 ([M]⁺, isotopic pattern for Br)

Note: The exact chemical shifts and coupling constants in NMR spectra can vary slightly depending on the solvent and concentration.[6][7]

Conclusion

The synthesis of 5-Bromo-2-ethoxybenzamide can be successfully achieved through either amidation of the pre-brominated carboxylic acid or by direct bromination of 2-ethoxybenzamide. The choice of route will depend on the specific circumstances of your lab. By understanding the underlying chemical principles and potential pitfalls of each step, you can effectively troubleshoot and optimize your synthesis to achieve high yields and purity. This guide provides a comprehensive framework to assist you in this endeavor.

References

  • Dragostin, O. M., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie, 60(7-8), 791-797.
  • Chimirri, A., et al. (2001).
  • Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • ResearchGate. (2021). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • YouTube. (2019). in the chemical literature: dibromination, E2, & SN2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. Retrieved from [Link]

  • ANNEXURE – 1 Manufacturing Process. (n.d.). 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

identifying and minimizing byproducts in 5-Bromo-2-ethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and minimize byproducts in your synthesis. Our goal is to equip you with the knowledge to achieve high purity and yield in your experiments.

Introduction: The Synthetic Challenge

The synthesis of 5-Bromo-2-ethoxybenzamide is a multi-step process that, while conceptually straightforward, presents several challenges related to byproduct formation. Achieving high purity of the final compound is critical for its use in further research and development, as even minor impurities can have significant impacts on downstream applications. This guide will walk you through the key steps of the synthesis, highlighting potential pitfalls and providing robust strategies to overcome them.

The most common synthetic route involves a two-step process: the electrophilic bromination of 2-ethoxybenzoic acid, followed by the amidation of the resulting 5-Bromo-2-ethoxybenzoic acid. Each of these steps has the potential to generate specific byproducts that can complicate purification and compromise the quality of the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of 5-Bromo-2-ethoxybenzamide, from starting materials to the purified final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation 2-Ethoxybenzoic Acid 2-Ethoxybenzoic Acid Reaction_1 Electrophilic Aromatic Substitution 2-Ethoxybenzoic Acid->Reaction_1 Brominating Agent Brominating Agent Brominating Agent->Reaction_1 Crude_Product_1 Crude 5-Bromo-2-ethoxybenzoic Acid (contains isomeric byproducts) Reaction_1->Crude_Product_1 Purification_1 Recrystallization Crude_Product_1->Purification_1 Pure_Intermediate Pure 5-Bromo-2-ethoxybenzoic Acid Purification_1->Pure_Intermediate Reaction_2 Amide Formation Pure_Intermediate->Reaction_2 Ammonia Source Ammonia Source Ammonia Source->Reaction_2 Coupling Agent Coupling Agent Coupling Agent->Reaction_2 Crude_Product_2 Crude 5-Bromo-2-ethoxybenzamide (contains unreacted starting material) Reaction_2->Crude_Product_2 Purification_2 Recrystallization/Chromatography Crude_Product_2->Purification_2 Final_Product Pure 5-Bromo-2-ethoxybenzamide Purification_2->Final_Product

Caption: Workflow for 5-Bromo-2-ethoxybenzamide Synthesis.

Step 1: Bromination of 2-Ethoxybenzoic Acid

The first critical step is the selective bromination of 2-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to the stronger activating effect of the ethoxy group, substitution is directed to the positions ortho and para to it. This leads to the desired 5-bromo isomer, but also the potential for other isomers.

Frequently Asked Questions (FAQs) - Bromination

Q1: What are the most common byproducts in the bromination of 2-ethoxybenzoic acid?

A1: The primary byproducts are positional isomers and poly-brominated species. The ethoxy group strongly directs bromination to the para position (C5) to yield the desired product. However, some bromination can occur at the ortho position (C3) leading to the formation of 3-Bromo-2-ethoxybenzoic acid . Additionally, over-bromination can occur, resulting in 3,5-Dibromo-2-ethoxybenzoic acid .

Q2: My reaction is sluggish and gives a low yield of the desired product. What could be the cause?

A2: A sluggish reaction can be due to several factors:

  • Insufficiently activated brominating agent: If you are using elemental bromine, a Lewis acid catalyst like FeBr₃ is often necessary to increase its electrophilicity.

  • Low reaction temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate. A careful balance must be struck.

  • Solvent effects: The choice of solvent can influence the reaction rate and selectivity. Less polar solvents may require a catalyst, while more polar, protic solvents like acetic acid can facilitate the reaction.

Q3: I am observing a significant amount of the dibromo byproduct. How can I minimize this?

A3: The formation of 3,5-Dibromo-2-ethoxybenzoic acid is a result of over-bromination. To minimize this:

  • Control the stoichiometry: Use a slight excess or an equimolar amount of the brominating agent. A large excess will favor poly-bromination.

  • Slow addition of the brominating agent: Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Lower the reaction temperature: This will decrease the overall reactivity and favor mono-bromination.

Troubleshooting Guide - Bromination
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material Inadequate reaction time or temperature. Ineffective catalyst.Increase reaction time or temperature incrementally. Ensure the catalyst is active and used in the correct amount.
High Levels of Isomeric Byproducts High reaction temperature. Inappropriate solvent.Lower the reaction temperature to favor the thermodynamically more stable product. Screen different solvents; acetic acid often provides good selectivity.
Formation of Poly-brominated Byproducts Excess brominating agent. High reaction temperature.Use no more than 1.05 equivalents of the brominating agent. Add the brominating agent slowly and maintain a lower reaction temperature.
Difficult Purification Similar polarity of the desired product and byproducts.Employ fractional recrystallization with different solvent systems. If isomers are difficult to separate, consider derivatization to alter polarity before purification.
Mechanism of Isomeric Byproduct Formation

The formation of the desired 5-bromo isomer versus the 3-bromo byproduct is a result of the directing effects of the ethoxy and carboxylic acid groups.

G cluster_0 Attack at C5 (para to -OEt) cluster_1 Attack at C3 (ortho to -OEt) Intermediate_1 Carbocation Intermediate (Resonance Stabilized) Product_1 5-Bromo-2-ethoxybenzoic Acid (Major Product) Intermediate_1->Product_1 Deprotonation Start 2-Ethoxybenzoic Acid + Br+ Start->Intermediate_1 More Favorable Intermediate_2 Carbocation Intermediate (Steric Hindrance) Start->Intermediate_2 Less Favorable Product_2 3-Bromo-2-ethoxybenzoic Acid (Minor Byproduct) Intermediate_2->Product_2 Deprotonation

Caption: Formation of Bromo-Isomers.

Detailed Protocol: Bromination of 2-Ethoxybenzoic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-ethoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Bromination: While stirring, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the reaction temperature below 30°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Bromo-2-ethoxybenzoic acid.

Step 2: Amidation of 5-Bromo-2-ethoxybenzoic Acid

The second step involves the conversion of the carboxylic acid to the primary amide. This can be achieved through various methods, with the two-step conversion via an acyl chloride being a common and effective approach.

Frequently Asked Questions (FAQs) - Amidation

Q1: What are the common byproducts in the amidation step?

A1: The most common impurity is unreacted 5-Bromo-2-ethoxybenzoic acid . If using the acyl chloride route, incomplete conversion to the acyl chloride can lead to this. During the amidation of the acyl chloride, side reactions can occur if the reaction is not kept cold, leading to other minor impurities. If using a direct coupling agent, byproducts from the coupling agent itself (e.g., dicyclohexylurea if using DCC) can be present.

Q2: My amidation reaction is not going to completion. What should I do?

A2: Incomplete amidation can be due to:

  • Poor quality of the acyl chloride: If preparing the acyl chloride in situ, ensure the thionyl chloride is fresh and the reaction goes to completion before adding the ammonia source.

  • Insufficient ammonia source: Use a sufficient excess of the ammonia source (e.g., ammonium hydroxide) to drive the reaction to completion.

  • Low reaction temperature: While the addition of the acyl chloride to the ammonia source should be done at a low temperature to control the exotherm, allowing the reaction to warm to room temperature and stir for an adequate time is necessary for completion.

Q3: How can I effectively remove unreacted carboxylic acid from my final product?

A3: Unreacted 5-Bromo-2-ethoxybenzoic acid can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral amide product remains in the organic layer.

Troubleshooting Guide - Amidation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Amide Incomplete conversion of the carboxylic acid to the acyl chloride. Hydrolysis of the acyl chloride back to the carboxylic acid.Ensure the reaction with thionyl chloride is complete (e.g., by monitoring gas evolution). Perform the reaction under anhydrous conditions to prevent hydrolysis.
Presence of Unreacted Carboxylic Acid Incomplete amidation. Insufficient amount of ammonia.Use a larger excess of the ammonia source. Ensure adequate reaction time. Perform a basic aqueous wash during work-up.
Formation of Unidentified Byproducts Side reactions due to high temperature. Impurities in the starting materials or reagents.Maintain a low temperature during the addition of the acyl chloride to the ammonia solution. Use pure starting materials and fresh reagents.
Detailed Protocol: Amidation of 5-Bromo-2-ethoxybenzoic Acid
  • Acyl Chloride Formation: In a round-bottom flask, suspend 5-Bromo-2-ethoxybenzoic acid (1 equivalent) in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). While stirring, add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to 60-70°C and stir for 2-3 hours, or until the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the crude 5-Bromo-2-ethoxybenzoyl chloride in an anhydrous solvent like dichloromethane. In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath. Slowly add the acyl chloride solution to the cold ammonium hydroxide with vigorous stirring.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Dilute the mixture with water and extract with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Bromo-2-ethoxybenzamide. Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization

To effectively identify and quantify byproducts, a combination of analytical techniques is recommended.

Technique Application
HPLC-MS Quantitative analysis of the main product and impurities. Provides molecular weight information for byproduct identification.[1][2][3][4]
¹H and ¹³C NMR Structural elucidation of the final product and identification of isomeric byproducts by analyzing chemical shifts and coupling patterns.[5][6]
FTIR Confirmation of functional groups (amide, ether, aromatic C-Br) in the final product.

Conclusion

The synthesis of 5-Bromo-2-ethoxybenzamide requires careful control of reaction conditions to minimize the formation of isomeric and poly-halogenated byproducts, as well as unreacted starting materials. By understanding the underlying reaction mechanisms and potential side reactions, researchers can implement the strategies outlined in this guide to optimize their synthesis, leading to a higher yield and purity of the final product. Regular monitoring of the reaction progress and rigorous purification of intermediates are key to success.

References

  • Kosyakov, D. S., Lebedev, A. T., & Zyk, N. V. (2017). Halogenated fatty amides - A brand new class of disinfection by-products. Water Research, 127, 14-20. Available from: [Link]

  • García-Reyes, J. F., & Mol, H. G. (2011). High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites. Analytica Chimica Acta, 698(1-2), 31-39. Available from: [Link]

  • Popa, G., et al. (2021). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 26(16), 4991. Available from: [Link]

  • Kosyakov, D. S., et al. (2017). Halogenated fatty amides – A brand new class of disinfection by-products. ResearchGate. Available from: [Link]

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Available from: [Link]

  • Jayaraman, S., et al. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. ScienceOpen. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused format to ensure the successful and efficient production of your target compound.

I. Synthetic Overview: Pathways and Key Considerations

The synthesis of 5-Bromo-2-ethoxybenzamide is typically approached via a two-stage process: first, the preparation of the key intermediate, 5-Bromo-2-ethoxybenzoic acid, followed by its amidation. The choice of the initial synthetic route for the benzoic acid precursor can significantly impact the overall efficiency and purity of the final product.

Synthetic_Overview cluster_0 Stage 1: Synthesis of 5-Bromo-2-ethoxybenzoic acid cluster_1 Stage 2: Amidation 2-Ethoxybenzoic_acid 2-Ethoxybenzoic acid Bromination Bromination 2-Ethoxybenzoic_acid->Bromination 5-Bromosalicylic_acid 5-Bromosalicylic acid Etherification Etherification 5-Bromosalicylic_acid->Etherification Precursor 5-Bromo-2-ethoxybenzoic acid Bromination->Precursor Etherification->Precursor Amidation Amidation Precursor->Amidation Final_Product 5-Bromo-2-ethoxybenzamide Amidation->Final_Product

Caption: Synthetic pathways to 5-Bromo-2-ethoxybenzamide.

II. Troubleshooting Guide & FAQs: Stage 1 - Synthesis of 5-Bromo-2-ethoxybenzoic acid

This stage presents two primary synthetic routes, each with its own set of potential challenges.

Route A: Bromination of 2-Ethoxybenzoic acid

This is an electrophilic aromatic substitution reaction. The ethoxy group is an ortho-, para- director. Since the ortho position is sterically hindered by the carboxylic acid group, the bromine will preferentially add to the para position.

Q1: My bromination of 2-ethoxybenzoic acid is resulting in a low yield and a mixture of products. How can I improve the regioselectivity and overall yield?

A1: Low yield and poor regioselectivity are common issues in the bromination of activated aromatic rings. The key is to control the reaction conditions to favor the desired 5-bromo isomer.

  • Causality: Over-bromination can occur, leading to the formation of di-bromo species. Also, improper reaction conditions can lead to the formation of other isomers or degradation of the starting material.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: While liquid bromine can be used, N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile often provides better control and selectivity.

    • Temperature Control: Perform the reaction at a low temperature (0-5 °C) to minimize side reactions. Slowly warm to room temperature and monitor the reaction progress by TLC or HPLC.

    • Catalyst: The use of a mild Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), can enhance the reaction rate and selectivity. However, be cautious as strong Lewis acids can promote the formation of byproducts.

    • Solvent: Acetic acid is a common solvent for bromination reactions as it can help to moderate the reactivity of the bromine.[1]

Experimental Protocol: Bromination of 2-Ethoxybenzoic acid

ParameterRecommendation
Reactants 2-Ethoxybenzoic acid (1.0 eq.), NBS (1.05 eq.)
Solvent Glacial Acetic Acid
Temperature 0 °C to room temperature
Reaction Time 2-4 hours (monitor by TLC)
Work-up Quench with sodium thiosulfate solution, precipitate with water, filter and wash the solid.
Route B: Etherification of 5-Bromosalicylic acid

This is a Williamson ether synthesis where the phenoxide of 5-bromosalicylic acid acts as a nucleophile, attacking an ethylating agent.

Q2: The etherification of 5-bromosalicylic acid is incomplete, and I am observing significant amounts of unreacted starting material. What can I do to drive the reaction to completion?

A2: Incomplete reaction in a Williamson ether synthesis is often due to an insufficiently strong base, poor choice of solvent, or a non-reactive ethylating agent.

  • Causality: The acidity of the phenolic proton is crucial. A base that is not strong enough to fully deprotonate the phenol will result in a low concentration of the nucleophilic phenoxide. Additionally, both the carboxylic acid and the phenol can be deprotonated, so sufficient base is required.

  • Troubleshooting Steps:

    • Choice of Base: A strong base is required. Sodium hydride (NaH) is a good choice as it irreversibly deprotonates the phenol.[2] Potassium carbonate (K₂CO₃) can also be effective, but may require higher temperatures. Use at least 2 equivalents of the base to deprotonate both the phenol and the carboxylic acid.

    • Ethylating Agent: Ethyl iodide is a good choice due to the high reactivity of the carbon-iodine bond. Diethyl sulfate is another effective, albeit more hazardous, alternative.

    • Solvent: A polar aprotic solvent like DMF or acetone is ideal as it will solvate the cation of the base, leaving the phenoxide more nucleophilic.

    • Temperature: If the reaction is sluggish at room temperature, gentle heating (50-60 °C) can increase the reaction rate.

Experimental Protocol: Etherification of 5-Bromosalicylic acid

ParameterRecommendation
Reactants 5-Bromosalicylic acid (1.0 eq.), NaH (2.2 eq.), Ethyl Iodide (1.5 eq.)
Solvent Anhydrous DMF
Temperature 0 °C for deprotonation, then room temperature to 50 °C for etherification
Reaction Time 4-6 hours (monitor by TLC)
Work-up Cautiously quench with water, acidify with HCl to precipitate the product, filter and wash.

III. Troubleshooting Guide & FAQs: Stage 2 - Amidation of 5-Bromo-2-ethoxybenzoic acid

The conversion of the carboxylic acid to the primary amide is the final and often most challenging step.

Amidation_Workflow Start 5-Bromo-2-ethoxybenzoic acid Activation Activation of Carboxylic Acid Start->Activation Acid_Chloride Formation of Acid Chloride (e.g., SOCl₂, Oxalyl Chloride) Activation->Acid_Chloride Coupling_Agent Use of Coupling Agent (e.g., DCC, EDCI, HATU) Activation->Coupling_Agent Reaction_Ammonia Reaction with Ammonia Source Acid_Chloride->Reaction_Ammonia Coupling_Agent->Reaction_Ammonia Workup Aqueous Work-up Reaction_Ammonia->Workup Purification Purification Workup->Purification Final_Product 5-Bromo-2-ethoxybenzamide Purification->Final_Product

Caption: Workflow for the amidation of 5-Bromo-2-ethoxybenzoic acid.

Q3: My amidation reaction using a standard coupling agent like DCC is giving a very low yield. How can I improve the efficiency of the amide bond formation?

A3: Low yields in amidation reactions, especially with substituted benzoic acids, can be due to steric hindrance or electronic effects. The ortho-ethoxy group in your substrate can sterically hinder the approach of the amine to the activated carboxylic acid.

  • Causality: The bulky ortho-ethoxy group can make it difficult for the amine to attack the carbonyl carbon of the activated ester intermediate. Standard coupling agents may not be reactive enough to overcome this steric barrier efficiently.

  • Troubleshooting Steps:

    • Choice of Coupling Agent: For sterically hindered substrates, more powerful coupling agents are often required. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known to be effective for difficult couplings.[3]

    • Activation to Acid Chloride: A more classical and often more effective approach for hindered acids is to first convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[] The resulting acid chloride can then be reacted with an ammonia source.

    • Reaction Conditions: Ensure anhydrous conditions, as water will react with the activated species. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without competing with the ammonia.

Q4: I am having difficulty purifying the final product, 5-Bromo-2-ethoxybenzamide. My crude product contains several impurities. What are the likely impurities and how can I remove them?

A4: Impurities in benzamide synthesis often arise from side reactions of the starting materials or intermediates. Effective purification relies on understanding the nature of these impurities.

  • Likely Impurities and Their Origin:

    • Unreacted 5-Bromo-2-ethoxybenzoic acid: Incomplete reaction.

    • Urea byproducts (if DCC is used): Dicyclohexylurea (DCU) is a common byproduct of DCC couplings and is often difficult to remove.

    • N-acylated urea (if DCC is used): A side product from the reaction of the activated acid with DCU.

    • Hydrolysis product: If water is present during the work-up of the acid chloride, it can revert to the carboxylic acid.

  • Purification Strategies:

    • Removal of Acidic Impurities: Wash the crude product with a dilute solution of sodium bicarbonate (NaHCO₃). This will deprotonate and dissolve the unreacted carboxylic acid, allowing it to be removed in the aqueous phase.

    • Removal of DCU: DCU is sparingly soluble in many organic solvents. It can often be removed by filtration of the reaction mixture before work-up. If it co-precipitates with the product, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is often effective.

    • Recrystallization: This is the most powerful technique for purifying solid organic compounds. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. However, amides can sometimes streak on silica gel, so careful optimization of the solvent system may be necessary.[5]

Q5: Can I perform the amidation directly by heating the carboxylic acid with an ammonia source?

A5: Direct amidation by heating a carboxylic acid and an amine is possible but generally requires very high temperatures (often >180 °C) and the removal of water to drive the equilibrium towards the product.[6]

  • Challenges:

    • Harsh Conditions: The high temperatures required can lead to decomposition of the starting material or product.

    • Equilibrium: The reaction is reversible, and the formation of a stable ammonium carboxylate salt can inhibit the reaction.

  • Recommendation: While possible, this method is generally not preferred for the synthesis of a specific, functionalized molecule like 5-Bromo-2-ethoxybenzamide due to the potential for side reactions and low yields. The two-step approach involving activation of the carboxylic acid is more reliable and generally provides a cleaner product.

IV. References

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. (n.d.). Revue Roumaine de Chimie. Retrieved January 25, 2026, from [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.). Retrieved January 25, 2026, from

  • Pace, V., & Hoyos, P. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 4015–4025. [Link]

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.). Retrieved January 25, 2026, from

  • Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde (CAS 79636-9-5) - Cheméo. (n.d.). Retrieved January 25, 2026, from [Link]

  • How to produce amide from Benzoic acid and amine directly? - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Al-Zoubi, R. M., & Marion, O. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11027–11031. [Link]

  • What is the best technique for amide purification? - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Part XI. Bromo-Salicylic Acids and their Methyl Ethers. (n.d.). Retrieved January 25, 2026, from [Link]

  • 2-Ethoxybenzoic acid | C9H10O3 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • DE2503929A1 - Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid - Google Patents. (n.d.). Retrieved January 25, 2026, from

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). Angewandte Chemie International Edition, 60(47), 24867-24874. [Link]

  • Synthesis and characterization of benzamide metal complexes - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering. [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.). Retrieved January 25, 2026, from

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. (n.d.). Retrieved January 25, 2026, from [Link]

  • 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. (n.d.). Retrieved January 25, 2026, from [Link]

  • Want to synthesis ether using secondary alcohol and Ethyl iodide. So please suggest reagent? | ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Substituted amide synthesis by amidation - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents. (n.d.). Retrieved January 25, 2026, from

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry, 22(8), 1541-1547. [Link]

  • 2-Ethoxybenzamide | C9H11NO2 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • When diethyl ether is treated with hot HI it form a Ethyl iodide b acetyl.. - Filo. (2024, October 30). Retrieved January 25, 2026, from [Link]

  • Amine synthesis by amide reduction - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Propose a mechanism for the bromination of ethoxybenzene to give o - Pearson. (n.d.). Retrieved January 25, 2026, from [Link]

  • Electrochemical Benzylic C(sp3)–H Direct Amidation. (2024). Organic Letters, 26(4), 868-873. [Link]

  • WO 2005/063702 A1. (2005, July 14). Retrieved January 25, 2026, from

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (2024, June 26). Retrieved January 25, 2026, from [Link]

  • 2-Ethoxybenzamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents. (n.d.). Retrieved January 25, 2026, from

Sources

resolving incomplete reactions in 5-Bromo-2-ethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethoxybenzamide. This guide is designed to provide senior-level troubleshooting assistance for common challenges encountered during its synthesis, with a specific focus on resolving incomplete reactions. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document provides not only procedural steps but also the underlying chemical principles to empower you to diagnose and resolve synthetic hurdles effectively.

Overview of the Synthesis Pathway

The most common and scalable synthesis of 5-Bromo-2-ethoxybenzamide proceeds via a two-step, one-pot reaction from 5-bromo-2-ethoxybenzoic acid. The core of this process involves the activation of the carboxylic acid to a more reactive intermediate, typically an acyl chloride, followed by amidation.

The high stability of the amide bond, due to resonance, makes the direct condensation of a carboxylic acid and an amine thermodynamically unfavorable without significant heat or catalysts.[1][2] Activating the carboxylic acid is therefore a crucial step to facilitate the reaction under milder conditions.

Synthesis_Pathway cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation start_material 5-Bromo-2-ethoxybenzoic Acid intermediate 5-Bromo-2-ethoxybenzoyl Chloride (Reactive Intermediate) start_material->intermediate  SOCl₂ or (COCl)₂  Catalytic DMF  Anhydrous Solvent (DCM, Toluene) product 5-Bromo-2-ethoxybenzamide intermediate->product  Excess NH₃ source  (e.g., aq. NH₄OH)  0°C to RT

Sources

purification strategies for removing impurities from 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-2-ethoxybenzamide

Welcome to the technical support center for the purification of 5-Bromo-2-ethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of 5-Bromo-2-ethoxybenzamide for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when synthesizing 5-Bromo-2-ethoxybenzamide?

A1: The impurity profile of 5-Bromo-2-ethoxybenzamide is largely dependent on the synthetic route employed. A common method for its synthesis is the ethoxylation of 5-bromosalicylamide. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: The presence of unreacted 5-bromosalicylamide is a common impurity.

  • Over-alkylation Products: It is possible for the amide nitrogen to be alkylated, leading to the formation of N-ethyl-5-bromo-2-ethoxybenzamide.

  • Hydrolysis Products: The amide or ether functional groups can undergo hydrolysis, especially in the presence of acid or base, to yield 5-bromo-2-ethoxybenzoic acid or 5-bromosalicylamide.

  • Byproducts from Reagents: Impurities can also be introduced from the reagents used, such as byproducts from the ethylating agent.

Q2: What are the recommended analytical techniques to assess the purity of 5-Bromo-2-ethoxybenzamide?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of 5-Bromo-2-ethoxybenzamide and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]

  • Gas Chromatography (GC): GC can be used to detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structurally similar impurities.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS can help in the identification of unknown impurities by providing molecular weight information.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 5-Bromo-2-ethoxybenzamide and provides actionable solutions.

Recrystallization Troubleshooting

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[2][3] This can be due to a high concentration of impurities lowering the melting point of the mixture, or the solvent having a boiling point that is too high relative to the compound's melting point.[4] Oiled out products are often impure as the liquid droplets can readily dissolve impurities.[2][3]

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[2][4]

    • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a hot plate that is turned off.[4]

    • Solvent System Modification: If the issue persists, consider changing the solvent system. A solvent with a lower boiling point or a different polarity might be more suitable.

    • Seed Crystals: Introduce a small seed crystal of pure 5-Bromo-2-ethoxybenzamide to induce crystallization at a temperature below the melting point.

Problem 2: Poor recovery of the purified compound.

  • Causality: This is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive amount of solvent for dissolution.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Based on data for the analogous 2-ethoxybenzamide, solvents like ethanol, acetone, or ethyl acetate could be good starting points, while considering a co-solvent system with a less polar solvent like hexanes to reduce solubility upon cooling.[5]

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.

Problem 3: The recrystallized product is still colored.

  • Causality: Colored impurities may be co-crystallizing with your product.

  • Solution:

    • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before the filtration step. The activated carbon will adsorb the colored impurities. Be aware that using too much carbon can also adsorb your desired product.

    • Repeat Recrystallization: A second recrystallization can further improve the purity and color of the final product.

Column Chromatography Troubleshooting

Problem: Poor separation of 5-Bromo-2-ethoxybenzamide from impurities.

  • Causality: This can be due to an inappropriate choice of stationary phase or mobile phase, leading to similar retention times for the product and impurities. For amides, interaction with the silica gel can sometimes cause issues.[6]

  • Solutions:

    • Optimize the Mobile Phase:

      • Polarity Adjustment: If the compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate system). If it's moving too slowly (low Rf), increase the polarity.

      • Solvent System: For aromatic amides, common solvent systems for silica gel chromatography include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[7][8][9]

    • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase like alumina, which can be more suitable for basic compounds.[8]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of compounds with different polarities.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 5-Bromo-2-ethoxybenzamide

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: Based on solubility data for 2-ethoxybenzamide, a mixed solvent system of ethanol and water is a good starting point.[5] Alternatively, ethyl acetate/hexanes can be explored.

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Bromo-2-ethoxybenzamide. Add a minimal amount of the more soluble solvent (e.g., hot ethanol) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the less soluble solvent (e.g., water) dropwise to the hot solution until you observe persistent cloudiness. Add a few drops of the more soluble solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: For maximum yield, cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Table 1: Suggested Recrystallization Solvent Systems

Solvent SystemRationale
Ethanol/WaterGood solubility in hot ethanol, poor solubility in water.
Ethyl Acetate/HexanesGood solubility in ethyl acetate, poor solubility in hexanes.
Acetone/WaterGood solubility in acetone, poor solubility in water.
Protocol 2: Column Chromatography Purification

This protocol provides a general procedure for purifying 5-Bromo-2-ethoxybenzamide using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common starting point for aromatic amides is a mixture of hexanes and ethyl acetate.[8]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is generally preferred).[10]

  • Sample Loading: Dissolve the crude 5-Bromo-2-ethoxybenzamide in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.[11]

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-2-ethoxybenzamide.

Visualizing the Purification Workflow

Decision Tree for Purification Strategy

Purification_Strategy start Crude 5-Bromo-2-ethoxybenzamide tlc Perform TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product recrystallize->pure_product column Column Chromatography multiple_spots->column column->pure_product

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out solution1 Re-dissolve, add more solvent, cool slowly oiling_out->solution1 Yes poor_recovery Poor Recovery? oiling_out->poor_recovery No solution1->poor_recovery solution2 Minimize solvent, change solvent system poor_recovery->solution2 Yes colored_product Product is Colored? poor_recovery->colored_product No solution2->colored_product solution3 Use activated carbon, re-recrystallize colored_product->solution3 Yes success Successful Recrystallization colored_product->success No solution3->success

Caption: A flowchart for troubleshooting common issues in recrystallization.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 25, 2026, from [Link]

  • Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). National Institutes of Health. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 25, 2026, from [Link]

  • Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 25, 2026, from [Link]

  • Pena, R., Alforja, M., & de la Calle, B. (2004). Immunoaffinity column cleanup with liquid chromatography using post-column bromination for determination of aflatoxin B1 in cattle feed: collaborative study.
  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness.org. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 25, 2026, from [Link]

  • Immunoaffinity Column Cleanup with Liquid Chromatography Using Post-Column Bromination for Determination of Aflatoxin B1 in Cattle Feed: Collaborative Study. (2004). ResearchGate. [Link]

  • 5-Bromo-2-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Recrystallization (help meeeeee). (2011). Reddit. [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]

  • Ali, M., & Sharma, V. K. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363-377.
  • A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage. (2019, August 5). National Institutes of Health. [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved January 25, 2026, from [Link]

  • Column Chromatography: Amides. (2016, January 16). Reddit. [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved January 25, 2026, from [Link]

  • Sandra, P., & David, F. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12), 626-636.
  • Liu, E. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry, 10(3), 1-2.
  • I want good solvent system in TLC in aniline and ketone compound? (2017, May 10). ResearchGate. [Link]

  • Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds? (2019, March 24). Quora. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 25, 2026, from [Link]

  • Column Chromatography and its Methods in Separation for Constituents. (2022). Longdom Publishing. [Link]

  • Al-Tamrah, S. A., Al-Majed, A. A., & Al-Warthan, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PloS one, 16(3), e0248037.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). National Institutes of Health. [Link]

  • Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features. (2025, July 16). PLOS ONE. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Crystallization. [Link]

Sources

Technical Support Center: Enhancing the Synthesis of 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized guide for optimizing the formation of 5-Bromo-2-ethoxybenzamide. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries. Here, we provide a comprehensive resource to troubleshoot common issues and improve the reaction rate of this essential amide synthesis, ensuring higher efficiency and yield in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of 5-Bromo-2-ethoxybenzamide, offering detailed explanations and practical solutions.

Issue 1: Slow or Stalled Reaction

Symptoms:

  • Monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) reveals a large amount of unreacted 5-Bromo-2-ethoxybenzoic acid, even after prolonged reaction times.

  • The reaction fails to proceed to completion, plateauing at an unsatisfactory conversion rate.

Root Cause Analysis and Solutions:

The formation of an amide bond from a carboxylic acid and an amine source like ammonia is often kinetically limited.[1] The reaction rate is critically dependent on the activation of the carboxylic acid and the conditions of the reaction.

1.1 Insufficient Activation of the Carboxylic Acid:

To facilitate the nucleophilic attack by ammonia, the carboxylic acid must be converted into a more electrophilic species. Inefficient activation is a common reason for slow reactions.

  • Expert Recommendation: While converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective method, it generates corrosive HCl gas and may not be suitable for sensitive substrates. Modern peptide coupling reagents offer milder and often more efficient alternatives.

    • Protocol 1: Enhanced Activation using Coupling Agents

      Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for challenging couplings.[2] They rapidly generate a highly reactive activated ester, which then readily reacts with the amine.

      Detailed Step-by-Step Protocol:

      • In an inert atmosphere, dissolve 5-Bromo-2-ethoxybenzoic acid (1.0 eq) in a suitable aprotic solvent like DMF.

      • Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

      • Stir the mixture at room temperature for 10-20 minutes to ensure full activation of the carboxylic acid.

      • Introduce the ammonia source, for instance, a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol).

      • Monitor the reaction's progress via TLC or LC-MS.

  • Causality: HATU is known to facilitate rapid and efficient couplings with minimal side reactions, often outperforming carbodiimide-based reagents like EDC, especially for less reactive substrates.

1.2 Suboptimal Reaction Temperature:

Many amide coupling reactions are conducted at room temperature; however, some reactions require additional thermal energy to overcome the activation barrier, particularly with hindered or less reactive starting materials.[3]

  • Expert Recommendation: If your reaction is sluggish at ambient temperature, consider moderate heating.

    • Troubleshooting Step: Cautiously increase the reaction temperature to a range of 40-60 °C. It is crucial to monitor the reaction at this elevated temperature for any signs of decomposition of reactants or the formation of byproducts.[3]

1.3 Ineffective Ammonia Source or Basicity:

The form in which ammonia is introduced is vital. Gaseous ammonia can be challenging to handle accurately, while aqueous ammonia can lead to hydrolysis of the activated carboxylic acid.

  • Expert Recommendation: Using a solution of ammonia in a compatible organic solvent is often the most reliable approach. If ammonium chloride (NH₄Cl) is used, a non-nucleophilic base is required to liberate the free ammonia. The choice of base can also influence the reaction rate.

Issue 2: Low Yield and Formation of Side Products

Symptoms:

  • TLC analysis shows multiple spots, indicating the presence of impurities alongside the desired product.

  • The final isolated yield is significantly lower than expected, even with complete consumption of the starting material.

Root Cause Analysis and Solutions:

The formation of byproducts can occur when the activated carboxylic acid reacts with other nucleophiles present in the reaction mixture.

2.1 N-Acylurea Formation with Carbodiimides:

When using carbodiimide reagents like EDC, the initially formed O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea, which can be a significant side product.[2]

  • Preventative Measure: The addition of auxiliary nucleophiles like 1-Hydroxybenzotriazole (HOBt) or its safer and often more effective alternative, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), can intercept the O-acylisourea intermediate to form a more stable activated ester, thus minimizing the formation of the N-acylurea byproduct.[2]

2.2 Anhydride Formation:

In some cases, particularly when attempting to form an acid chloride, the activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride. This anhydride is generally less reactive than the acid chloride.

  • Preventative Measure: When preparing an acid chloride, ensure the reaction goes to completion. Using a slight excess of the chlorinating agent and allowing for sufficient reaction time can help. Alternatively, employing modern coupling agents often circumvents this issue.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust method for activating the carboxylic acid in this synthesis?

A1: For a highly reliable and high-yielding synthesis, converting the carboxylic acid to its corresponding acyl chloride with thionyl chloride or oxalyl chloride is a very effective strategy. However, for milder conditions and to avoid handling these hazardous reagents, modern coupling agents are excellent alternatives. Reagents like HATU or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high reactivity and efficiency, often leading to faster reaction times and cleaner product formation.[2][4]

Q2: What is the best solvent for this reaction?

A2: The ideal solvent depends on the chosen reagents.

  • For reactions involving acyl chlorides, aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally used.

  • When using coupling agents like HATU, polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are preferred as they effectively dissolve the reactants and intermediates.

Q3: How can I effectively monitor the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be chosen to achieve good separation between the starting material, any intermediates, and the final amide product. For more precise and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.

Q4: My yields are consistently poor. What are the most probable reasons?

A4: Several factors can contribute to low yields:

  • Incomplete Reaction: Refer to the troubleshooting guide above for strategies to drive the reaction to completion.

  • Product Loss During Workup: 5-Bromo-2-ethoxybenzamide has moderate polarity. Ensure you are using an appropriate solvent for extraction and that the pH of the aqueous phase is optimized to prevent the product from remaining in the aqueous layer.

  • Suboptimal Stoichiometry: Using a slight excess of the coupling agents and the ammonia source can help push the reaction to completion. However, a large excess of reagents can complicate the purification process.

  • Purity of Starting Materials: Impurities in the 5-Bromo-2-ethoxybenzoic acid can interfere with the reaction. It is advisable to confirm its purity via techniques like NMR or melting point analysis before use.

Section 3: Visualizations and Data

Logical Workflow for Reaction Optimization

The following diagram outlines a systematic approach to troubleshooting and enhancing the reaction rate for the synthesis of 5-Bromo-2-ethoxybenzamide.

reaction_optimization_workflow cluster_start Initial Setup cluster_activation Activation Strategy cluster_monitoring Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_end Final Stage start 5-Bromo-2-ethoxybenzoic acid + Ammonia Source activation Choose Activation Method SOCl₂/Oxalyl Chloride EDC/Oxyma HATU/COMU start->activation monitoring Monitor by TLC/LC-MS activation->monitoring check Reaction Complete? monitoring->check troubleshoot Identify Issue Slow/Incomplete Side Products check->troubleshoot No workup Work-up & Purification check->workup Yes solution Potential Solutions Increase Temperature Change Coupling Agent Add Oxyma/HOBt troubleshoot:f1->solution:f1 troubleshoot:f1->solution:f2 troubleshoot:f2->solution:f3 solution->activation product 5-Bromo-2-ethoxybenzamide workup->product

Caption: A decision-making workflow for optimizing the synthesis.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling Agent SystemRelative RateKey AdvantagesPotential Drawbacks
SOCl₂ / Oxalyl ChlorideVery FastInexpensive, highly reactiveHarsh conditions (HCl evolution), requires inert atmosphere
EDC / OxymaModerate to FastMild conditions, suitable for sensitive substratesCan form N-acylurea byproduct if not optimized
HATU / COMUVery FastHigh yields, low epimerization, rapid reactionsHigher cost

Section 4: References

  • Synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (n.d.). Patsnap. Retrieved January 25, 2026, from

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from

  • Optimization of reaction conditions for amide bond formation. (n.d.). ResearchGate. Retrieved January 25, 2026, from

  • Bhardwaj, N., Tripathi, N., Kumar, S., & Jain, S. K. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Advances. Retrieved January 25, 2026, from

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from

  • Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved January 25, 2026, from

  • 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide. (n.d.). BenchChem. Retrieved January 25, 2026, from

  • Optimization of reaction conditions for the preparation of amide 2 1a. (n.d.). ResearchGate. Retrieved January 25, 2026, from

  • Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents. Retrieved January 25, 2026, from

  • Optimizing amide bond formation conditions for benzamide synthesis. (n.d.). BenchChem. Retrieved January 25, 2026, from

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from

  • Troubleshooting difficult amide bond formation with hindered substrates. (n.d.). BenchChem. Retrieved January 25, 2026, from

  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents. Retrieved January 25, 2026, from

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from

  • Amide coupling help. (2022, March 24). Reddit. Retrieved January 25, 2026, from

  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. (n.d.). ACS Publications. Retrieved January 25, 2026, from

  • Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids? (2016, October 10). ResearchGate. Retrieved January 25, 2026, from

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. (n.d.). Revue Roumaine de Chimie. Retrieved January 25, 2026, from

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved January 25, 2026, from

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved January 25, 2026, from

Sources

managing temperature control in 5-Bromo-2-ethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-ethoxybenzamide. It addresses common challenges related to temperature control, offering troubleshooting advice and frequently asked questions to ensure a successful and reproducible synthetic outcome. The protocols and insights provided are grounded in established chemical principles and analogous synthetic procedures for related compounds.

I. Introduction to the Synthesis and Criticality of Temperature Control

The synthesis of 5-Bromo-2-ethoxybenzamide is a multi-step process that requires precise control of reaction parameters to achieve high yield and purity. Temperature is a particularly critical factor that can influence reaction rates, side-product formation, and the overall success of the synthesis. This guide will focus on a common and reliable two-step synthetic route, highlighting the temperature-sensitive aspects of each stage.

The probable synthetic pathway involves two key transformations:

  • Formation of the Acyl Chloride: Conversion of the starting material, 5-Bromo-2-ethoxybenzoic acid, to the more reactive 5-Bromo-2-ethoxybenzoyl chloride.

  • Amidation: The reaction of the acyl chloride with an ammonia source to form the final product, 5-Bromo-2-ethoxybenzamide.

Effective temperature management during both of these stages is paramount for minimizing impurities and maximizing the yield of the desired product.

II. Experimental Protocol: A Two-Step Synthesis of 5-Bromo-2-ethoxybenzamide

The following protocol is a comprehensive, step-by-step guide for the synthesis of 5-Bromo-2-ethoxybenzamide, with a strong emphasis on temperature control.

Step 1: Synthesis of 5-Bromo-2-ethoxybenzoyl chloride

This initial step involves the activation of the carboxylic acid to form the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

  • 5-Bromo-2-ethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalyst)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-2-ethoxybenzoic acid in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of pyridine to the solution.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride to the reaction mixture at room temperature. This addition should be done in a well-ventilated fume hood.

  • Controlled Heating: Gently heat the reaction mixture to reflux (approximately 40°C for dichloromethane) using a heating mantle with a temperature controller. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and dichloromethane by distillation under reduced pressure. This step should be performed with caution as thionyl chloride is corrosive and moisture-sensitive. The resulting crude 5-Bromo-2-ethoxybenzoyl chloride can be used directly in the next step.

Step 2: Synthesis of 5-Bromo-2-ethoxybenzamide

This step involves the reaction of the synthesized acyl chloride with an ammonia source. This reaction is typically exothermic and requires careful temperature control to prevent the formation of byproducts.

Materials:

  • 5-Bromo-2-ethoxybenzoyl chloride (from Step 1)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonium hydroxide (NH₄OH)

  • Beaker or flask for the reaction

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolving the Acyl Chloride: Dissolve the crude 5-Bromo-2-ethoxybenzoyl chloride in anhydrous dichloromethane in a beaker or flask equipped with a magnetic stir bar.

  • Cooling the Reaction Mixture: Place the reaction vessel in an ice bath and cool the solution to 0-5°C. Maintaining a low temperature is crucial for this step.

  • Slow Addition of Ammonia: While vigorously stirring the cooled acyl chloride solution, slowly add aqueous ammonium hydroxide dropwise. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-Bromo-2-ethoxybenzamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Bromo-2-ethoxybenzamide.

III. Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the 5-Bromo-2-ethoxybenzamide synthesis, emphasizing the critical temperature control points.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start 5-Bromo-2-ethoxybenzoic Acid Reagent1 + Thionyl Chloride (SOCl₂) + Pyridine (cat.) in DCM Start->Reagent1 AcylChloride 5-Bromo-2-ethoxybenzoyl Chloride Ammonia + Ammonium Hydroxide (NH₄OH) in DCM AcylChloride->Ammonia Crude Product Heat Reflux at ~40°C Reagent1->Heat Heat->AcylChloride Cool Cool to 0-5°C Maintain <10°C Ammonia->Cool Product 5-Bromo-2-ethoxybenzamide Cool->Product caption Synthetic workflow for 5-Bromo-2-ethoxybenzamide.

Caption: Synthetic workflow for 5-Bromo-2-ethoxybenzamide.

IV. Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the synthesis, with a focus on temperature-related problems.

Problem Potential Cause Recommended Solution
Low yield of acyl chloride (Step 1) Incomplete reaction due to insufficient heating time or temperature.Ensure the reaction is refluxed at the appropriate temperature for the solvent used (e.g., ~40°C for DCM). Monitor the reaction by TLC to confirm the consumption of the starting material.
Decomposition of the starting material or product due to excessive heating.Use a temperature-controlled heating mantle and avoid overheating. A gentle reflux is sufficient.
Formation of dark-colored byproducts in Step 1 Overheating during the reaction or the removal of excess thionyl chloride.Maintain a controlled reflux temperature. During solvent removal, use a water bath with controlled temperature on the rotary evaporator.
Low yield of benzamide (Step 2) Hydrolysis of the acyl chloride due to exposure to moisture before amidation.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere if possible.
Incomplete reaction due to insufficient addition of ammonium hydroxide or too low a temperature for an extended period.Ensure a slight excess of ammonium hydroxide is used. After the initial cooled addition, allow the reaction to slowly warm to room temperature to ensure completion.
Formation of multiple products in Step 2 The reaction temperature was too high during the addition of ammonium hydroxide.The addition of ammonium hydroxide to the acyl chloride is exothermic. It is critical to add the ammonia source slowly and with efficient cooling (ice bath) to keep the internal temperature below 10°C.
Difficulty in purifying the final product Presence of unreacted starting material or byproducts from either step.Ensure each step goes to completion before proceeding. For purification, consider column chromatography if recrystallization is not sufficient.

Frequently Asked Questions (FAQs):

  • Q1: Why is it important to use anhydrous solvents in Step 1?

    • A1: Thionyl chloride reacts vigorously with water. The presence of moisture will consume the reagent and can lead to the formation of unwanted byproducts, reducing the yield of the desired acyl chloride.

  • Q2: Can I use a different chlorinating agent instead of thionyl chloride?

    • A2: Yes, other reagents like oxalyl chloride can be used. However, the reaction conditions, particularly temperature, may need to be adjusted. For instance, reactions with oxalyl chloride are often performed at lower temperatures (e.g., in an ice bath).

  • Q3: What is the purpose of pyridine in Step 1?

    • A3: Pyridine acts as a catalyst in the formation of the acyl chloride from the carboxylic acid and thionyl chloride.

  • Q4: The amidation reaction (Step 2) is very fast and generates a lot of heat. How can I control it effectively?

    • A4: The key is slow, dropwise addition of the ammonium hydroxide to a well-stirred and efficiently cooled solution of the acyl chloride. Using a larger volume of solvent can also help to dissipate the heat generated.

  • Q5: My final product is an off-white or yellowish solid. How can I decolorize it?

    • A5: Recrystallization is the primary method for purification and decolorization. If the color persists, you can try treating the solution with a small amount of activated charcoal during the recrystallization process, followed by hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

V. Safety Considerations

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle with care in a well-ventilated area.

  • The amidation reaction is exothermic . Proper cooling and slow addition of reagents are necessary to prevent the reaction from becoming uncontrollable.

VI. References

  • Preparation of Substituted Benzoyl Chlorides: A relevant patent describing the synthesis of a similar substituted benzoyl chloride highlights the use of thionyl chloride and reflux conditions. (CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents)

  • Friedel-Crafts Acylation with Acyl Chlorides: This patent demonstrates the need for low-temperature control when reacting acyl chlorides in subsequent steps. (CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents)

  • One-Pot Synthesis Involving Acyl Chlorides: A one-pot procedure for a related compound shows a sequence of heating followed by cooling for different reaction stages, underscoring the importance of dynamic temperature control. (CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents)

  • General Amidation Reactions: The principles of transamidation and the reactivity of amides provide a theoretical basis for the amidation step. (Amide Activation in Ground and Excited States - MDPI)

  • Synthesis of Benzamide Derivatives: This article describes the synthesis of related benzamide derivatives, offering insights into general procedures and characterization. (Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives - Revue Roumaine de Chimie)

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 5-Bromo-2-ethoxybenzamide and Other Halogenated Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of small molecule inhibitors is both vast and nuanced. Within this landscape, halogenated benzamides represent a privileged scaffold, demonstrating a wide array of biological activities. This guide provides an in-depth, objective comparison of 5-Bromo-2-ethoxybenzamide with other halogenated benzamides, focusing on their potential as anticancer agents and PARP inhibitors. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The Chemical Space of Halogenated Benzamides: A Landscape of Therapeutic Potential

Benzamides are a versatile class of compounds characterized by a carboxamide attached to a benzene ring. The introduction of halogen atoms (F, Cl, Br, I) onto the benzamide scaffold profoundly influences its physicochemical properties and biological activity. Halogenation can modulate lipophilicity, metabolic stability, and the ability of the molecule to form crucial interactions with biological targets.[1] This has led to the exploration of halogenated benzamides in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3]

This guide will focus on the comparative analysis of 5-Bromo-2-ethoxybenzamide and its halogenated analogs, primarily through the lens of their anticancer and Poly(ADP-ribose) polymerase (PARP) inhibitory activities.

Comparative Performance Analysis: Anticancer Activity and PARP Inhibition

The therapeutic potential of halogenated benzamides as anticancer agents often stems from their ability to inhibit critical cellular processes, such as DNA repair mechanisms. One of the most well-established targets in this context is the PARP enzyme family, particularly PARP-1 and PARP-2, which play a pivotal role in single-strand DNA break repair.[4][5] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6]

Cytotoxicity Against Cancer Cell Lines

The direct cytotoxic effect of a compound on cancer cells is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Comparative Cytotoxicity (IC50, µM) of Halogenated Benzamide Derivatives in Cancer Cell Lines

Compound IDHalogen SubstitutionOther SubstituentsCancer Cell LineIC50 (µM)Reference
5-Bromo-2-ethoxybenzamide 5-Bromo 2-Ethoxy MCF-7 Data Not Available
5-Bromo-2-ethoxybenzamide 5-Bromo 2-Ethoxy A549 Data Not Available
Compound 15-Chloro2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]VariousComparable to standards[7]
Compound 24-Chloro2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]VariousComparable to standards[7]
Bis-benzamide 14dNitro (not halogen)bis-benzamide scaffoldPCa cells0.016[8][9]
Benzamide Derivative4-ChloroN-(quinolin-8-yl)MCF-760.63[10]
Benzamide Derivative4-ChloroN-(quinolin-8-yl)MDA-MB-23256.38[10]

Note: The absence of specific IC50 data for 5-Bromo-2-ethoxybenzamide in the public domain highlights a research gap. The data for other compounds are provided to illustrate the range of activities observed within this chemical class.

The causality behind the experimental choice of cell lines like MCF-7 and A549 lies in their widespread use as representative models for breast and lung cancer, respectively, two of the most prevalent and challenging malignancies.

PARP Inhibition: A Key Mechanism of Action

The benzamide moiety is a well-recognized pharmacophore for PARP inhibition.[11] The potency of PARP inhibitors is also typically expressed as an IC50 value, representing the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Comparative PARP-1 Inhibitory Activity (IC50) of Benzamide Derivatives

Compound IDCore StructurePARP-1 IC50Reference
5-Bromo-2-ethoxybenzamide Benzamide Data Not Available
3-(2-oxo-2-substituted acetamido)benzamidesBenzamide0.23 - 5.78 µM[12]
OlaparibPhthalazinone carboxamide5 nM[13]
RucaparibIndole carboxamide1.4 nM[4]
NiraparibIndazole carboxamide3.8 nM[13]
TalazoparibPhthalazinone carboxamide0.57 nM[4]

Note: The table includes established clinical PARP inhibitors to provide a benchmark for the potency of novel benzamide derivatives. The lack of specific PARP inhibition data for 5-Bromo-2-ethoxybenzamide underscores the need for further investigation.

The rationale for focusing on PARP-1 inhibition is its central role in DNA repair and the clinical success of PARP inhibitors in treating cancers with specific DNA repair deficiencies.[4]

Structure-Activity Relationships (SAR): Decoding the Impact of Halogenation

The position and nature of the halogen atom on the benzamide ring are critical determinants of biological activity. While a comprehensive SAR study for 5-Bromo-2-ethoxybenzamide is not available, we can extrapolate from related halogenated benzamide series.

  • Position of Halogen: Studies on other halogenated benzamides have shown that the position of the halogen can significantly impact potency and selectivity. For instance, in a series of bis-benzamides, the placement of a nitro group (electron-withdrawing, similar in some respects to halogens) was found to be essential for biological activity.[8][9]

  • Nature of Halogen: The type of halogen (F, Cl, Br, I) influences lipophilicity and the potential for halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. Generally, moving down the halogen group from fluorine to iodine increases lipophilicity.

  • Other Substituents: The ethoxy group at the 2-position of 5-Bromo-2-ethoxybenzamide is also expected to influence its properties. Alkoxy groups can affect solubility and may engage in hydrogen bonding with the target protein.

The interplay of these structural features determines the overall pharmacological profile of the compound.

Experimental Protocols: A Guide to Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to adhere to well-validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the evaluation of halogenated benzamides.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-Bromo-2-ethoxybenzamide and other halogenated benzamides) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Diagram of Cytotoxicity Assay Workflow:

Cytotoxicity_Assay cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C Adherence B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

PARP-1 Inhibition Assay (Chemiluminescent Assay)

This assay measures the activity of the PARP-1 enzyme by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Compound Incubation: Add the test compounds (e.g., 5-Bromo-2-ethoxybenzamide) at various concentrations to the wells.

  • Enzyme Reaction: Add a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well. Incubate for 1 hour at room temperature to allow the PARP reaction to proceed.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.

  • Signal Generation: Wash the plate and add a chemiluminescent HRP substrate.

  • Luminescence Measurement: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of PARP-1 activity relative to the vehicle control and determine the IC50 value.[9]

Diagram of PARP-1 Inhibition Assay Workflow:

PARP_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Coat Plate with Histones B Block Plate A->B C Add Test Compounds B->C D Add PARP-1 Reaction Mix C->D E Incubate for 1h D->E F Add Streptavidin-HRP E->F G Add Chemiluminescent Substrate F->G H Measure Luminescence G->H I Calculate IC50 H->I

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the unequivocal confirmation of a chemical structure is the bedrock upon which all subsequent data rests. An erroneous structural assignment can lead to misinterpreted biological activity, wasted resources, and compromised safety. This guide provides an in-depth, multi-technique spectroscopic validation of 5-Bromo-2-ethoxybenzamide, a compound of interest in medicinal chemistry.

We will move beyond a simple recitation of data, delving into the causal reasoning behind spectral predictions and experimental choices. This guide is designed to be a self-validating framework, comparing predicted data against experimental results and contrasting the target molecule with a potential isomer to demonstrate the power and specificity of modern spectroscopic techniques.

The Analytical Challenge: 5-Bromo-2-ethoxybenzamide vs. 4-Bromo-2-ethoxybenzamide

The primary objective is to confirm the structure of 5-Bromo-2-ethoxybenzamide. To achieve this with high confidence, we will not only verify that the spectral data matches the proposed structure but also demonstrate that it uniquely identifies it against plausible alternatives. A key comparator will be the constitutional isomer, 4-Bromo-2-ethoxybenzamide. The difference in the bromine atom's position on the aromatic ring, while seemingly minor, induces significant and predictable changes in the spectroscopic fingerprint, particularly in NMR.

Figure 1: Target Compound and a Key Isomeric Comparator

G cluster_0 Target: 5-Bromo-2-ethoxybenzamide cluster_1 Comparator: 4-Bromo-2-ethoxybenzamide A A B B

Structures of the target analyte and its isomer.

The Validation Workflow: A Multi-Pronged Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow integrates ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

G cluster_workflow Validation Process cluster_techniques Spectroscopic Techniques start Hypothesized Structure predict Predict Spectral Characteristics acquire Acquire Experimental Data nmr1h ¹H NMR nmr13c ¹³C NMR ir IR Spec ms Mass Spec compare Compare Predicted vs. Experimental confirm Structure Confirmed

A Comparative Study of the Biological Activity of 5-Bromo-2-ethoxybenzamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility allows for a wide range of structural modifications, leading to compounds with diverse biological activities. This guide focuses on a specific, yet promising, class of benzamide derivatives: 5-Bromo-2-ethoxybenzamide analogs. While direct comparative studies on a homologous series of these specific analogs are not extensively documented in publicly available literature, this guide will synthesize existing data on related benzamide structures to provide a comprehensive and scientifically grounded comparison of their potential biological activities. By examining the influence of various substituents on the core 5-Bromo-2-ethoxybenzamide structure, we can extrapolate structure-activity relationships (SAR) and guide future research in this area.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the potential anticancer, anticonvulsant, and antimicrobial activities of these analogs, supported by established experimental protocols and an analysis of the underlying mechanisms of action.

The 5-Bromo-2-ethoxybenzamide Scaffold: A Promising Starting Point

The 5-Bromo-2-ethoxybenzamide core possesses several key features that make it an attractive starting point for medicinal chemistry campaigns. The bromine atom at the 5-position can influence the compound's lipophilicity and metabolic stability, and may also participate in halogen bonding with biological targets. The ethoxy group at the 2-position can impact conformation and solubility, and may also be involved in hydrogen bonding. The amide linkage is a crucial pharmacophoric element, capable of forming key hydrogen bonds with protein targets.

Comparative Biological Activities: An Inferential Analysis

Based on the broader literature on benzamide derivatives, we can anticipate that analogs of 5-Bromo-2-ethoxybenzamide will exhibit a range of biological activities. This section will explore the potential for anticancer, anticonvulsant, and antimicrobial effects, drawing parallels from structurally similar compounds.

Anticancer Activity

Benzamide derivatives have shown significant promise as anticancer agents, often through mechanisms involving the inhibition of enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein kinases.

Structure-Activity Relationship Insights:

  • Substituents on the Amide Nitrogen (R1): The nature of the substituent on the amide nitrogen is critical for anticancer activity. Aromatic or heteroaromatic rings can enhance potency through π-π stacking interactions within the target's binding pocket. The presence of functional groups capable of hydrogen bonding can further stabilize the drug-target complex. For instance, a substituted phenyl ring at this position could modulate activity based on the electronic and steric properties of the substituents.

  • Modifications to the Benzamide Ring: While this guide focuses on the 5-bromo-2-ethoxy scaffold, it is worth noting that alterations to this ring system would significantly impact activity. For example, replacing the bromo group with other halogens or electron-withdrawing/donating groups would alter the electronic profile of the molecule and its interactions with target proteins.

Hypothetical Comparative Anticancer Activity of 5-Bromo-2-ethoxybenzamide Analogs:

Analog (Modification at R1)Predicted PotencyRationale
Parent (R1 = H) ModerateThe unsubstituted amide provides a hydrogen bond donor and acceptor, but lacks additional binding interactions.
Phenyl (R1 = C6H5) Moderate to HighThe phenyl ring can engage in hydrophobic and π-π interactions, potentially increasing affinity for the target.
4-Chlorophenyl (R1 = 4-Cl-C6H4) HighThe electron-withdrawing chloro group can enhance binding affinity through favorable electronic interactions and potentially increase metabolic stability.
4-Methoxyphenyl (R1 = 4-CH3O-C6H4) ModerateThe methoxy group can act as a hydrogen bond acceptor, but its bulkiness might cause steric hindrance in some binding pockets.
Anticonvulsant Activity

The anticonvulsant effects of benzamide derivatives are often attributed to their ability to modulate voltage-gated sodium channels or enhance GABAergic neurotransmission.[1]

Structure-Activity Relationship Insights:

  • Lipophilicity: A key factor for CNS-active drugs is their ability to cross the blood-brain barrier. The overall lipophilicity of the molecule, influenced by substituents, plays a crucial role. The bromo and ethoxy groups on the core structure already contribute to its lipophilic character.

  • Amide Substitution (R1): Small, lipophilic alkyl or cycloalkyl groups on the amide nitrogen have been shown to be favorable for anticonvulsant activity in some benzamide series.

Hypothetical Comparative Anticonvulsant Activity of 5-Bromo-2-ethoxybenzamide Analogs:

Analog (Modification at R1)Predicted PotencyRationale
Methyl (R1 = CH3) ModerateA small alkyl group can enhance lipophilicity without adding significant steric bulk, potentially improving blood-brain barrier penetration.
Ethyl (R1 = C2H5) Moderate to HighSimilar to the methyl group, but with a slight increase in lipophilicity which may be beneficial.
Cyclopropyl (R1 = c-C3H5) HighThe cyclopropyl group can confer conformational rigidity and improved metabolic stability, which are often desirable for CNS drugs.
Benzyl (R1 = CH2C6H5) Low to ModerateThe bulky benzyl group may hinder optimal binding to anticonvulsant targets or reduce penetration into the CNS.
Antimicrobial Activity

Benzamide derivatives have been explored for their antibacterial and antifungal properties. Their mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Structure-Activity Relationship Insights:

  • Substituents on the Amide Nitrogen (R1): Heterocyclic rings, such as thiazole or pyridine, appended to the amide nitrogen have been shown to impart significant antimicrobial activity in various studies. These groups can participate in specific interactions with microbial targets.

  • Overall Charge and Polarity: The presence of ionizable groups or polar substituents can influence the compound's ability to penetrate bacterial cell walls.

Hypothetical Comparative Antimicrobial Activity of 5-Bromo-2-ethoxybenzamide Analogs:

Analog (Modification at R1)Predicted PotencyRationale
2-Thiazolyl (R1 = C3H2NS) HighThe thiazole ring is a common pharmacophore in antimicrobial agents and can enhance activity through specific interactions with bacterial enzymes.
4-Pyridyl (R1 = C5H4N) Moderate to HighThe pyridine ring can act as a hydrogen bond acceptor and may chelate with metal ions essential for microbial growth.
2-Furyl (R1 = C4H3O) ModerateThe furan ring is another heterocycle that can contribute to antimicrobial activity, though often to a lesser extent than sulfur or nitrogen-containing rings.
Unsubstituted (R1 = H) LowThe parent compound is unlikely to possess significant antimicrobial activity without a specific targeting moiety.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, the following standardized experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-Bromo-2-ethoxybenzamide analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[2]

  • MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound Analogs and Vehicle Control B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for assessing anticancer activity.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the efficacy of compounds against generalized tonic-clonic seizures.[3][4]

Protocol:

  • Animal Preparation: Use adult male mice (e.g., Swiss albino) weighing 20-25g. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle.

  • Time Interval: Allow for a specific time interval after administration for the compound to be absorbed and distributed (typically 30-60 minutes).

  • Electroshock Application: Apply a short electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal or auricular electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Determine the ED50 value (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension).

Workflow for MES Seizure Model:

MES_Model A Acclimatize Mice B Administer Test Compounds/Vehicle A->B C Wait for Absorption (30-60 min) B->C D Apply Electrical Stimulus C->D E Observe for Tonic Hindlimb Extension D->E F Determine ED50 Values E->F

Caption: Workflow of the maximal electroshock seizure model.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).[6]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Workflow for Broth Microdilution Assay:

Microdilution_Assay A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Compounds in 96-well Plate B->C D Incubate for 18-24h C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of 5-Bromo-2-ethoxybenzamide analogs are likely mediated through interactions with specific cellular targets and signaling pathways.

Anticancer Mechanisms

As previously mentioned, a probable mechanism of anticancer action for these compounds is the inhibition of histone deacetylases (HDACs). HDAC inhibitors lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.

Signaling Pathway for HDAC Inhibition:

HDAC_Inhibition Compound 5-Bromo-2-ethoxybenzamide Analog HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Potential signaling pathway for anticancer activity via HDAC inhibition.

Anticonvulsant Mechanisms

The primary mechanism for many benzamide anticonvulsants is the blockade of voltage-gated sodium channels. By binding to the channel, the compound stabilizes its inactive state, thereby reducing the repetitive firing of neurons that underlies seizure activity.

Relationship for Sodium Channel Modulation:

Sodium_Channel_Modulation Compound 5-Bromo-2-ethoxybenzamide Analog VGSC Voltage-Gated Sodium Channel Compound->VGSC Binds to InactiveState Stabilization of Inactive State VGSC->InactiveState NeuronalFiring Reduced Repetitive Neuronal Firing InactiveState->NeuronalFiring SeizureSuppression Seizure Suppression NeuronalFiring->SeizureSuppression

Caption: Logical relationship of anticonvulsant action via sodium channel modulation.

Conclusion and Future Directions

While this guide provides a comprehensive, albeit inferential, comparison of the potential biological activities of 5-Bromo-2-ethoxybenzamide analogs, it is crucial to emphasize the necessity for empirical validation. The proposed structure-activity relationships and predicted potencies serve as a foundational hypothesis for guiding the synthesis and screening of a focused library of these compounds.

Future research should prioritize the synthesis of a diverse set of analogs with systematic modifications at the amide nitrogen. Subsequent screening using the detailed protocols outlined in this guide will provide the much-needed experimental data to establish definitive structure-activity relationships. Furthermore, mechanistic studies, including enzyme inhibition assays and electrophysiological recordings, will be essential to elucidate the precise molecular targets and signaling pathways involved. The insights gained from such studies will be invaluable for the rational design and development of novel 5-Bromo-2-ethoxybenzamide-based therapeutics.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Source and URL not available in search results.
  • Sedative and anticonvulsant drugs suppress postnatal neurogenesis. PubMed. [Link]

  • Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. National Institutes of Health. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI. [Link]

Sources

comparative analysis of different synthetic routes to 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-ethoxybenzamide is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted benzamide core, is prevalent in a range of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to 5-Bromo-2-ethoxybenzamide, offering a detailed examination of their respective methodologies, yields, and overall practicality. The insights presented herein are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, balancing factors such as precursor availability, reaction efficiency, and scalability.

Route 1: Williamson Ether Synthesis of 5-Bromosalicylamide

This synthetic approach commences with the commercially available 5-bromosalicylamide (5-bromo-2-hydroxybenzamide). The key transformation is a Williamson ether synthesis, a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In this case, the phenolic hydroxyl group of 5-bromosalicylamide is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide.

Reaction Scheme
Mechanism

The reaction proceeds via a typical SN2 mechanism. A base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group of 5-bromosalicylamide, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide), displacing the iodide leaving group and forming the desired ether linkage.

Experimental Protocol: Route 1
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromosalicylamide (1.0 eq.) and potassium carbonate (1.5 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-ethoxybenzamide.

Workflow Diagram: Route 1

Route 1: Williamson Ether Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 5-Bromosalicylamide 5-Bromosalicylamide Reaction_Mixture Reaction Mixture 5-Bromosalicylamide->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Reaction_Mixture Reflux Reflux (4-6h) Reaction_Mixture->Reflux Add dropwise Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reflux Filtration Filtration Reflux->Filtration Cool & Filter Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product 5-Bromo-2-ethoxybenzamide Recrystallization->Final_Product

Caption: Workflow for the synthesis of 5-Bromo-2-ethoxybenzamide via Williamson Ether Synthesis.

Route 2: Bromination and Amidation of 2-Ethoxybenzoic Acid

This alternative route begins with the readily accessible 2-ethoxybenzoic acid. The synthesis involves two main transformations: electrophilic aromatic substitution to introduce the bromine atom at the 5-position, followed by the conversion of the carboxylic acid functionality into a primary amide.

Reaction Scheme
Mechanism

The first step is the bromination of the activated aromatic ring of 2-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director, and due to steric hindrance from the adjacent carboxylic acid group, the bromine is directed to the para position (position 5). The second step is the amidation of the carboxylic acid. This typically proceeds through the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Experimental Protocol: Route 2

Step 1: Synthesis of 5-Bromo-2-ethoxybenzoic Acid

  • Dissolution: Dissolve 2-ethoxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Bromination: To the solution, add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq.), in portions at room temperature. The use of a catalyst like a catalytic amount of sulfuric acid can facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water. The solid precipitate is collected by filtration, washed with water, and dried to afford crude 5-bromo-2-ethoxybenzoic acid.

Step 2: Synthesis of 5-Bromo-2-ethoxybenzamide

  • Acyl Chloride Formation: To the crude 5-bromo-2-ethoxybenzoic acid (1.0 eq.), add thionyl chloride (2.0 eq.) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in an inert solvent like dichloromethane. Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

  • Work-up and Purification: After the addition is complete, stir the mixture for an additional hour at room temperature. The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to give pure 5-Bromo-2-ethoxybenzamide.

Workflow Diagram: Route 2

Route 2: Bromination and Amidation cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation 2-Ethoxybenzoic_Acid 2-Ethoxybenzoic Acid Bromination_Step Bromination (NBS, Acetic Acid) 2-Ethoxybenzoic_Acid->Bromination_Step Intermediate 5-Bromo-2-ethoxybenzoic Acid Bromination_Step->Intermediate Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2) Intermediate->Acyl_Chloride_Formation Amidation_Step Amidation (Ammonia) Acyl_Chloride_Formation->Amidation_Step Final_Product 5-Bromo-2-ethoxybenzamide Amidation_Step->Final_Product

Caption: Workflow for the synthesis of 5-Bromo-2-ethoxybenzamide via Bromination and Amidation.

Comparative Analysis

FeatureRoute 1: Williamson Ether SynthesisRoute 2: Bromination and Amidation
Starting Material 5-Bromosalicylamide2-Ethoxybenzoic Acid
Number of Steps 12
Overall Yield Good to Excellent (typically >80%)Moderate to Good (typically 60-75% over two steps)
Atom Economy Generally higherLower due to the use of a brominating agent and thionyl chloride
Reagents and Safety Requires handling of ethyl iodide (a lachrymator). Uses a mild base.Involves NBS (an irritant) and thionyl chloride (corrosive and toxic). Generates HCl gas.
Scalability Generally straightforward to scale up.The amidation step can be challenging to scale due to the handling of ammonia and HCl gas.
Purification Typically straightforward recrystallization.May require purification of the intermediate and final product.

Conclusion

Both synthetic routes presented offer viable pathways to 5-Bromo-2-ethoxybenzamide.

Route 1 (Williamson Ether Synthesis) is a more convergent and efficient approach, characterized by a single step from a readily available starting material, higher overall yields, and a more favorable atom economy. The reaction conditions are relatively mild, and the procedure is generally amenable to scale-up.

Route 2 (Bromination and Amidation) provides a more linear synthesis. While it involves an additional step and potentially lower overall yields, it utilizes common and inexpensive starting materials. However, this route requires the handling of more hazardous reagents, such as thionyl chloride, and may present greater challenges in terms of scalability and waste management.

For laboratory-scale synthesis where efficiency and yield are primary considerations, Route 1 is the recommended approach . For larger-scale production, a thorough cost and safety analysis of both routes would be necessary, but the inherent advantages of Route 1 in terms of step economy and yield make it a compelling choice.

References

  • Patents, G. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Patents, G. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved January 24, 2026, from [Link]

  • Bromination of 2,S-dimethoxybenzaldehyde. (n.d.). Retrieved January 24, 2026, from [Link]

  • Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019, June 21). PubMed. Retrieved January 24, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Grokipedia. Retrieved January 24, 2026, from [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.). Retrieved January 24, 2026, from [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022, August 22). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 24, 2026, from [Link]

  • Patents, G. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Google Patents.
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. (n.d.). Revue Roumaine de Chimie. Retrieved January 24, 2026, from [Link]

  • Bronson, T. (2020, October 20). Williamson Ether Synthesis. YouTube. Retrieved January 24, 2026, from [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016, June 10). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • (n.d.).
  • How to produce amide from Benzoic acid and amine directly? (2012, October 12). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Analysis of the Biological Activities of 5-Bromo-2-ethoxybenzamide and its Hydroxy Analog, 5-Bromo-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the exploration of structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents. Benzamide derivatives, a versatile class of compounds, have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a detailed comparative analysis of two closely related benzamide analogs: 5-Bromo-2-ethoxybenzamide and its parent hydroxy analog, 5-Bromo-2-hydroxybenzamide (also known as 5-bromosalicylamide).

While extensive research has illuminated the biological profile of 5-Bromo-2-hydroxybenzamide and its derivatives, a notable scarcity of data exists for its ethoxy counterpart. This guide will therefore present a comprehensive overview of the known biological activities of the hydroxy analog, drawing upon experimental data from published studies. For the ethoxy analog, we will delve into a theoretical comparison based on established SAR principles, offering insights into its potential biological activities and highlighting a significant opportunity for future research.

Chemical Structures and Physicochemical Properties

The key structural difference between the two compounds lies in the substitution at the C2 position of the benzene ring: a hydroxyl group (-OH) in 5-Bromo-2-hydroxybenzamide and an ethoxy group (-OCH₂CH₃) in 5-Bromo-2-ethoxybenzamide. This seemingly minor modification can significantly impact the physicochemical properties of the molecules, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can profoundly influence their biological activities.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Bromo-2-hydroxybenzamide 5-Bromo-2-hydroxybenzamideC₇H₆BrNO₂216.03Not Reported
5-Bromo-2-ethoxybenzamide 5-Bromo-2-ethoxybenzamideC₉H₁₀BrNO₂244.09132-134

Comparative Biological Activities

5-Bromo-2-hydroxybenzamide: A Profile of Known Activities

Research has primarily focused on the antimicrobial and anti-inflammatory potential of 5-Bromo-2-hydroxybenzamide and its derivatives.

Antimicrobial Activity:

Derivatives of 5-bromosalicylamide have demonstrated notable antimicrobial properties. Studies on related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL.[1] The presence of the halogenated salicylamide scaffold is considered crucial for this activity.

Anti-inflammatory Activity:

The anti-inflammatory effects of 2-hydroxybenzamide derivatives are well-documented.[2] A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed potent in vitro anti-inflammatory activity, with IC₅₀ values for protease inhibition ranging from 0.04 to 0.07 mg/mL, significantly lower than that of the standard drug, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL).[1]

Furthermore, a structurally similar compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] This compound significantly reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) and down-regulated the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[3] This suggests a potential mechanism of action for 5-Bromo-2-hydroxybenzamide in modulating inflammatory responses.

5-Bromo-2-ethoxybenzamide: A Theoretical Outlook

In the absence of direct experimental data, we can infer the potential biological activities of 5-Bromo-2-ethoxybenzamide based on SAR principles.

Impact of the Ethoxy Group:

The replacement of the phenolic hydroxyl group with an ethoxy group introduces several key changes:

  • Increased Lipophilicity: The ethoxy group is more lipophilic than the hydroxyl group. This could enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and altered biological activity.

  • Loss of Hydrogen Bonding Donor: The hydroxyl group can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. The ethoxy group lacks this capability, which could lead to a decrease or complete loss of affinity for certain enzymes or receptors.

  • Altered Metabolism: The ethoxy group may be subject to different metabolic pathways compared to the hydroxyl group, potentially affecting the compound's pharmacokinetic profile and duration of action.

Potential Biological Activities:

  • Antimicrobial Activity: The increased lipophilicity of the ethoxy analog might enhance its ability to disrupt bacterial cell membranes, potentially leading to antimicrobial activity. However, the loss of the hydrogen-bonding hydroxyl group could also diminish its interaction with specific bacterial enzymes.

  • Anti-inflammatory Activity: The mechanism of action for the hydroxy analog is suggested to involve inhibition of key signaling pathways. The ability of the ethoxy analog to engage with the same targets is uncertain. If hydrogen bonding from the hydroxyl group is critical for target interaction, the ethoxy analog may exhibit reduced or no anti-inflammatory activity. Conversely, if increased lipophilicity facilitates entry into inflammatory cells, it could potentially modulate other intracellular targets.

  • PARP Inhibition: Benzamide derivatives are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The core benzamide structure is a key pharmacophore for PARP inhibition. While no specific data exists for 5-Bromo-2-ethoxybenzamide, its structural similarity to other benzamide-based PARP inhibitors warrants investigation in this area.

Experimental Protocols

Synthesis of 5-Bromo-2-hydroxybenzamide Derivatives

A general method for synthesizing derivatives of 5-Bromo-2-hydroxybenzamide involves the reaction of 5-bromosalicylamide with α-halogenated acid esters.[2]

Step-by-step Methodology:

  • Esterification: React 5-bromo-2-hydroxybenzamide with a methyl or ethyl α-halogenated acid ester (e.g., methyl chloroacetate or ethyl chloroacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the corresponding hydrazide.

  • Condensation: The hydrazide can be further condensed with various substituted benzaldehydes to generate a library of hydrazone derivatives.

Synthesis_Hydroxy_Analog A 5-Bromo-2-hydroxybenzamide C Ester Derivative A->C Base (e.g., K₂CO₃) B α-Halogenated Acid Ester B->C E Hydrazide Derivative C->E Hydrazinolysis D Hydrazine Hydrate D->E G Hydrazone Derivative E->G Condensation F Substituted Benzaldehyde F->G

Caption: Synthesis workflow for 5-Bromo-2-hydroxybenzamide derivatives.

Synthesis of 5-Bromo-2-ethoxybenzamide

A plausible synthetic route to 5-Bromo-2-ethoxybenzamide would involve the Williamson ether synthesis, starting from 5-bromo-2-hydroxybenzamide.

Step-by-step Methodology:

  • Deprotonation: Treat 5-bromo-2-hydroxybenzamide with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide or acetone) to deprotonate the phenolic hydroxyl group.

  • Alkylation: Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed, typically with heating, until completion. The reaction is then quenched, and the product is extracted and purified.

Synthesis_Ethoxy_Analog A 5-Bromo-2-hydroxybenzamide C Phenoxide Intermediate A->C B Base (e.g., NaH) B->C E 5-Bromo-2-ethoxybenzamide C->E Alkylation D Ethyl Halide (e.g., EtI) D->E

Caption: Proposed synthesis of 5-Bromo-2-ethoxybenzamide via Williamson ether synthesis.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This protocol is adapted from studies on structurally related anti-inflammatory compounds.[3]

Step-by-step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (5-Bromo-2-hydroxybenzamide or 5-Bromo-2-ethoxybenzamide) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After a 24-hour incubation, measure the amount of nitric oxide produced in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Anti_Inflammatory_Assay A Seed RAW 264.7 cells B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure NO production (Griess Assay) D->E F Calculate % Inhibition E->F

Caption: Workflow for in vitro anti-inflammatory nitric oxide production assay.

Signaling Pathways of Interest

Based on the activity of structurally similar compounds, the NF-κB and MAPK signaling pathways are key areas of investigation for both 5-Bromo-2-hydroxybenzamide and its ethoxy analog.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) C->D Release E IκBα D->E Inhibited state F NF-κB (p65/p50) Translocation D->F E->C G Gene Transcription F->G H Pro-inflammatory Mediators (TNF-α, IL-6, etc.) G->H

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several kinases that are sequentially activated, leading to the expression of inflammatory mediators.

MAPK_Pathway A Stress/Inflammatory Stimuli B MAPKKK Activation A->B C MAPKK Activation B->C D MAPK Activation (e.g., ERK, JNK, p38) C->D E Transcription Factor Activation D->E F Pro-inflammatory Gene Expression E->F

Caption: General overview of the MAPK signaling cascade.

Conclusion and Future Directions

This guide provides a comparative analysis of 5-Bromo-2-ethoxybenzamide and 5-Bromo-2-hydroxybenzamide, highlighting the established antimicrobial and anti-inflammatory activities of the hydroxy analog and offering a theoretical perspective on the potential activities of its ethoxy counterpart. The provided experimental protocols for synthesis and biological evaluation serve as a practical resource for researchers in the field.

The significant lack of experimental data for 5-Bromo-2-ethoxybenzamide represents a clear knowledge gap and a compelling area for future investigation. Direct comparative studies are essential to elucidate the impact of the ethoxy substitution on the biological activity of this benzamide scaffold. Such research would not only provide valuable insights into the structure-activity relationships of this class of compounds but also potentially unveil a novel derivative with enhanced therapeutic properties.

References

  • Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Kim, H. J., Kim, R. G., Lee, D. E., Lee, J. H., & Kim, J. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 29(1), 234.
  • Zhang, J., & Li, X. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine.
  • Javaid, K., Yasmeen, F., & Channar, P. A. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of the Chemical Society of Pakistan, 44(3).
  • Ienaşcu, I. M. C., Păunescu, V., Moacă, E. A., Ghiulai, R. M., Avram, Ș., & Kurunczi, L. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 16(7), 869.
  • Ienaşcu, I. M. C., Popescu, I. M., Ştefănuţ, M. N., Căta, A., Tănasie, C., & Balcu, I. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Wang, J., & Li, J. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. CN109535133A.
  • Zhang, X., Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2022). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. Frontiers in Pharmacology, 13, 896354.
  • PubChem. (n.d.). 5-(Bromoacetyl)salicylamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, H. J., Kim, R. G., Lee, D. E., Lee, J. H., & Kim, J. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 29(1), 234.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Jampílek, J., & Kráľová, K. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 20(9), 16447-16467.
  • Li, Y., & Wang, H. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine. CN104447570A.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 5-Bromo-2-ethoxybenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Bromo-2-ethoxybenzamide, a compound of interest in medicinal chemistry, with its structural analogs. As researchers and drug development professionals, understanding the nuanced differences in physicochemical and pharmacological properties imparted by subtle structural modifications is paramount. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust protocols for independent verification. Our objective is to equip you with the foundational knowledge to critically evaluate and select benzamide derivatives for your research endeavors.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The substitution pattern on the phenyl ring is a critical determinant of a molecule's biological activity and its drug-like properties.

This guide focuses on 5-Bromo-2-ethoxybenzamide. The introduction of a bromine atom at the 5-position and an ethoxy group at the 2-position significantly alters the electronic and steric profile compared to simpler benzamides. These modifications can influence a compound's lipophilicity, membrane permeability, metabolic stability, and interaction with biological targets. To understand these effects, we will compare it primarily with two key analogs:

  • 2-Ethoxybenzamide (Ethenzamide): The parent compound lacking the bromine substituent. This comparison directly elucidates the impact of halogenation.

  • 5-Bromo-2-hydroxybenzamide: A common synthetic precursor that allows for an evaluation of the ethoxy group's contribution versus a hydroxyl group.

Comparative Physicochemical Properties

The initial characterization of any novel compound involves a thorough evaluation of its fundamental physicochemical properties. These parameters govern a molecule's behavior from the benchtop to its potential in vivo fate. The data below, compiled from literature and computational predictions, highlights the distinct profiles of our compounds of interest.

Property5-Bromo-2-ethoxybenzamide2-Ethoxybenzamide (Ethenzamide)5-Bromo-2-ethoxybenzaldehyde*
Molecular Formula C₉H₁₀BrNO₂C₉H₁₁NO₂[2]C₉H₉BrO₂[3]
Molecular Weight ( g/mol ) 244.09165.19[2]229.07[3]
Melting Point (°C) Not available132-134[2][4]68-71[3]
Predicted LogP (XLogP3) Not available~1.5 (estimated)2.66[3][5]
Water Solubility Predicted Low<0.1 g/100 mL at 16°C[2][4]log₁₀WS: -3.41 (mol/L)[5]
Topological Polar Surface Area (TPSA) 46.53 Ų (predicted)46.53 Ų (predicted)26.3 Ų[3]

Expert Analysis:

  • Impact of Bromination: Comparing 2-Ethoxybenzamide with the bromo-substituted aldehyde suggests a significant increase in lipophilicity (LogP) and molecular weight. The bromine atom, being large and electronegative, enhances van der Waals interactions and can serve as a halogen bond donor, potentially improving binding affinity to target proteins. However, this often comes at the cost of reduced aqueous solubility.

  • Impact of the Ethoxy Group: The replacement of a hydroxyl group (as in 5-Bromo-2-hydroxybenzamide) with an ethoxy group removes a hydrogen bond donor, which typically decreases water solubility but can improve membrane permeability. It also blocks a potential site of phase II metabolism (glucuronidation), which can increase the compound's half-life in vivo.

  • Melting Point & Crystal Packing: The significant difference in melting points between 2-Ethoxybenzamide and the related aldehyde hints at vastly different crystal lattice energies. The amide group in 2-Ethoxybenzamide is capable of forming strong intermolecular hydrogen bonds, leading to a more stable crystal lattice and a higher melting point. A definitive analysis for 5-Bromo-2-ethoxybenzamide would require X-ray crystallography.

Structural Elucidation and Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel compound. The following workflow represents a logical and self-validating system for structural analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Physicochemical & Biological Analysis S Synthesis of 5-Bromo-2-ethoxybenzamide P Purification (Recrystallization/Chromatography) S->P MS Mass Spectrometry (Verify MW) P->MS Identity Check NMR NMR Spectroscopy (¹H, ¹³C - Confirm Connectivity) P->NMR Identity Check IR FTIR Spectroscopy (Identify Functional Groups) P->IR Identity Check DSC DSC (Melting Point, Purity) P->DSC Property Measurement SOL Solubility Assay (Aqueous & Organic) P->SOL Property Measurement XTAL Single Crystal X-Ray (Confirm Structure, Stereochem) NMR->XTAL Structure Confirmed BIO Biological Assay (Evaluate Activity) SOL->BIO Formulation Dev. XTAL->BIO Rational Drug Design

Caption: A standard workflow for the synthesis and characterization of a novel chemical entity.

Structure-Property Relationships

The utility of a compound in drug development is dictated by the interplay of its structural features and resulting physicochemical properties. Understanding these relationships allows for the rational design of improved analogs.

G cluster_structure Chemical Structure: 5-Bromo-2-ethoxybenzamide cluster_properties Physicochemical & Pharmacological Properties structure Benzamide Core 5-Bromo 2-Ethoxy properties Lipophilicity (LogP) Solubility Metabolic Stability Target Binding Membrane Permeability structure:f0->properties:f3 Scaffold for Interaction structure:f1->properties:f0 Increases structure:f1->properties:f1 Decreases structure:f1->properties:f3 Halogen Bonding Potential structure:f2->properties:f1 Decreases (vs. OH) structure:f2->properties:f2 Increases (Blocks Metabolism Site) structure:f2->properties:f4 Increases (vs. OH)

Caption: Influence of key functional groups on the properties of 5-Bromo-2-ethoxybenzamide.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for key characterization experiments are provided.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol measures the equilibrium solubility of a compound, providing a gold-standard value for biopharmaceutical assessment.[6]

Rationale: The shake-flask method is considered the benchmark for solubility measurement because it allows the system to reach thermodynamic equilibrium between the solid and dissolved states, avoiding the kinetic artifacts of precipitation-based assays.[6][7]

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a low-adsorption glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles. Discard the first portion of the filtrate to saturate any binding sites on the filter.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.

  • Solid-State Analysis: Recover the remaining solid from the vial and analyze it using a technique like X-ray Powder Diffraction (XRPD) or DSC to confirm that no phase transition or solvation has occurred during the experiment.

Protocol 2: Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC provides a precise melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus), offering insights into crystal lattice energy and purity.[8][9][10]

Rationale: DSC measures the heat flow required to raise a sample's temperature compared to a reference.[10] This allows for the precise detection of thermal events like melting, which appears as an endothermic peak. The onset temperature of this peak is the melting point, and the peak's area corresponds to the enthalpy of fusion. A sharp melting peak is often indicative of high purity.[11]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into a non-reactive aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to enclose the sample. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the melting point.

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere and prevent oxidative degradation.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the peak.

Protocol 3: Single Crystal Growth for X-ray Crystallography

Obtaining a high-quality single crystal is a prerequisite for determining the definitive three-dimensional structure of a molecule via X-ray diffraction.[12][13]

Rationale: The slow evaporation technique is a common and effective method for growing crystals. It works by gradually increasing the concentration of the solute past its saturation point in a controlled manner, allowing for the ordered arrangement of molecules into a crystal lattice. The choice of solvent is critical; the compound should be moderately soluble.[14]

Methodology:

  • Purity: Ensure the compound is of the highest possible purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble (i.e., dissolves upon gentle heating but is less soluble at room temperature). Common choices include ethanol, methanol, ethyl acetate, acetone, and dichloromethane, or mixtures thereof.[15]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean glass vial. Gentle warming may be required to fully dissolve the solute.

  • Filtration: Filter the warm solution through a syringe filter into a clean, dust-free crystallization vessel (e.g., a small vial or test tube). This removes nucleation sites that would lead to the formation of many small crystals.

  • Slow Evaporation: Cover the vessel with a cap or parafilm, and pierce it with one or a few small holes using a needle. The size and number of holes will control the rate of evaporation.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine-tipped tool and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling for diffraction analysis.

Conclusion

The systematic evaluation of 5-Bromo-2-ethoxybenzamide and its analogs reveals the profound impact of targeted chemical modifications. The addition of a bromine atom is predicted to increase lipophilicity, while the ethoxy group modulates solubility and metabolic stability. This guide provides not only a comparative overview of these properties but also the robust experimental frameworks necessary for their validation. By integrating these analytical techniques and understanding the underlying structure-property relationships, researchers can more effectively navigate the complex landscape of drug discovery and design the next generation of benzamide-based therapeutics.

References

  • Ienaşcu, I. M. C., et al. (2011). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie. [Link]

  • Ienaşcu, I. M. C., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure. [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde (CAS 79636-94-5). Chemeo.com. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. WalshMedicalMedia.com. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. EAG.com. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.com. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.com. [Link]

  • Ly, T. (2019). X-Ray Crystallography of Chemical Compounds. PMC - PubMed Central. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. TA.com. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.org. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

Sources

A Researcher's Guide to Evaluating the Anti-Inflammatory Potential of 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel anti-inflammatory agents is a critical endeavor. Benzamide derivatives, a class of compounds known for their diverse biological activities, represent a promising area of investigation. This guide provides a comprehensive framework for evaluating the anti-inflammatory performance of a specific derivative, 5-Bromo-2-ethoxybenzamide, in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs). By presenting detailed experimental protocols and contextualizing the potential mechanisms of action, this document serves as a practical resource for robust preclinical assessment.

Introduction to Benzamides and their Anti-Inflammatory Promise

Benzamides are a versatile chemical scaffold with a history of therapeutic applications. The parent compound of our interest, 2-ethoxybenzamide (ethenzamide), is recognized as a non-steroidal anti-inflammatory agent, suggesting that its derivatives may possess similar or enhanced properties. The introduction of a bromine atom at the 5-position of the benzene ring in 5-Bromo-2-ethoxybenzamide is a strategic modification intended to modulate its biological activity, a common practice in medicinal chemistry to enhance potency or alter pharmacokinetic properties.

The anti-inflammatory effects of many compounds, including some benzamide derivatives, are often mediated through the inhibition of key signaling pathways that orchestrate the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-1β, and IL-6). Therefore, a thorough evaluation of a potential anti-inflammatory compound should involve assays that probe its effects on these pathways and their downstream products.

Comparative Performance in Key In Vitro Anti-Inflammatory Assays

To objectively assess the anti-inflammatory potential of 5-Bromo-2-ethoxybenzamide, a panel of well-established in vitro assays is recommended. The performance of the compound in these assays should be compared against standard NSAIDs to benchmark its efficacy. While specific experimental data for 5-Bromo-2-ethoxybenzamide is not yet publicly available, this guide provides the methodologies to generate such data and presents known performance metrics for standard drugs.

Table 1: Comparative IC50 Values of Standard NSAIDs in Key Anti-Inflammatory Assays

Assay TypeStandard DrugTarget/Cell LineIC50 ValueReference
COX-2 Inhibition IndomethacinMurine COX-2127 nM[1][2]
IndomethacinHuman COX-2180 nM[1][2]
IndomethacinOvine COX-127 nM[1]
Protein Denaturation Inhibition Diclofenac SodiumBovine Serum Albumin140 µg/mL[3]
Diclofenac Sodium-64.30 µg/mL[4]
Protease Inhibition AspirinTrypsin23.4 µg/mL[5]

Detailed Experimental Protocols

The following section details the step-by-step protocols for key in vitro assays to determine the anti-inflammatory activity of 5-Bromo-2-ethoxybenzamide.

Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW 264.7 Macrophages

This assay is fundamental for assessing the ability of a compound to suppress the inflammatory response in a cellular context. RAW 264.7 murine macrophages are a standard cell line for this purpose.

Experimental Workflow:

LPS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plates adherence Allow cells to adhere overnight seed_cells->adherence pre_treat Pre-treat with 5-Bromo-2-ethoxybenzamide or standard (e.g., Diclofenac) for 1 hour adherence->pre_treat induce Induce inflammation with LPS (1 µg/mL) pre_treat->induce incubation Incubate for 24 hours induce->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant griess_assay Nitric Oxide (NO) Assay (Griess Reaction) collect_supernatant->griess_assay elisa Cytokine (TNF-α, IL-6) Quantification (ELISA) collect_supernatant->elisa

Caption: Workflow for LPS-induced inflammation assay in RAW 264.7 cells.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of 5-Bromo-2-ethoxybenzamide or a standard NSAID for 1 hour.

  • Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[6]

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.

  • Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.[6]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the compound on the activity of the COX-2 enzyme, a key target of many NSAIDs.

Experimental Workflow:

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection prepare_reagents Prepare assay buffer, COX-2 enzyme, and probe add_inhibitor Add 5-Bromo-2-ethoxybenzamide or standard (e.g., Indomethacin) to wells prepare_reagents->add_inhibitor add_enzyme Add human recombinant COX-2 enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate for 10 minutes at 37°C add_enzyme->pre_incubate initiate_reaction Initiate reaction with Arachidonic Acid pre_incubate->initiate_reaction incubate_reaction Incubate for 2 minutes at 37°C initiate_reaction->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction measure_product Measure product formation (e.g., PGH2 or its derivatives) via fluorescence or LC-MS/MS stop_reaction->measure_product

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, human recombinant COX-2 enzyme, and a suitable probe or substrate solution as per the instructions of a commercial assay kit (e.g., from Cayman Chemical or BPS Bioscience).[7][8]

  • Inhibitor Addition: Add various concentrations of 5-Bromo-2-ethoxybenzamide or a standard COX-2 inhibitor (e.g., Indomethacin, Celecoxib) to the wells of a 96-well plate.

  • Enzyme Addition: Add the diluted COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.[7]

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., hydrochloric acid or stannous chloride).[7][9]

  • Detection: Quantify the product (e.g., Prostaglandin H2 or its stable derivatives) using a suitable detection method, such as fluorometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The percentage of inhibition is calculated relative to a control without any inhibitor.

Protease Inhibition Assay

This assay assesses the ability of the compound to inhibit proteases, which are involved in tissue damage during inflammation.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing trypsin (a model protease), Tris-HCl buffer (pH 7.4), and different concentrations of 5-Bromo-2-ethoxybenzamide or a standard inhibitor like aspirin.[11]

  • Incubation: Incubate the mixture at 37°C for 10 minutes.[11]

  • Substrate Addition: Add casein (the substrate for trypsin) to the mixture and incubate for an additional 20 minutes.[11]

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength. The decrease in absorbance in the presence of the test compound indicates protease inhibition.

Putative Mechanism of Action: Modulation of NF-κB and MAPK Signaling

Based on the activity of structurally related compounds, it is plausible that 5-Bromo-2-ethoxybenzamide exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription Inflammation Inflammatory Response Pro_inflammatory_genes->Inflammation Test_Compound 5-Bromo-2-ethoxybenzamide (Hypothesized Action) Test_Compound->IKK Inhibits? Test_Compound->NFkB_nucleus Inhibits?

Caption: Hypothesized mechanism of action via the NF-κB pathway.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p65/p50). The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and inducible nitric oxide synthase (iNOS), thereby initiating an inflammatory response. A potential anti-inflammatory compound like 5-Bromo-2-ethoxybenzamide may inhibit this pathway at various points, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Conclusion

This guide outlines a systematic and robust approach for the preclinical evaluation of 5-Bromo-2-ethoxybenzamide as a potential anti-inflammatory agent. By employing a panel of standardized in vitro assays and comparing its performance against well-characterized NSAIDs, researchers can generate the necessary data to ascertain its efficacy and elucidate its mechanism of action. The provided protocols and theoretical framework are intended to facilitate a comprehensive and scientifically rigorous investigation, paving the way for the potential development of a novel therapeutic.

References

  • Marnett, L. J., Kalgutkar, A. S. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters.
  • Wellnitz, O., & Kerr, D. E. (2004). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Journal of Dairy Science.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • ResearchGate. IC 50 value for standard (diclofenac)
  • Mishra, S., et al. (2021). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction.
  • Adeyemi, O. O., et al. (2018). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract.
  • MedChemExpress. Indomethacin (Indometacin) | COX1/2 Inhibitor.
  • BenchChem.
  • Pérez-Arévalo, G., et al. (2021).
  • Patel, M., et al. (2019). Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. International Journal of Current Microbiology and Applied Sciences.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Al-Qaraleh, M., et al. (2023). Evaluation of the anti-inflammatory, antioxidant, and protease inhibitory activity of the crude methanol extract of Portulaca oleracea. Jordan Journal of Biological Sciences.
  • Wang, Y., et al. (2022). Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. Marine Drugs.
  • Hausmann, R., et al. (2022). Diclofenac and other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are Competitive Antagonists of the human P2X3 Receptor. bioRxiv.
  • APExBIO.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • S, S., et al. (2013). Anti Inflammatory Activity on the Ethanolic bark extract of Perseaamericana M. International Journal of Pharmaceutical and Clinical Research.
  • Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters.
  • Li, D., et al. (2016). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult.
  • Kumar, A., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science.
  • Kalgutkar, A. S., et al. (1995). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
  • G. S. J. Rao, P. S. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Ben Amira, A., et al. (2023).
  • Tan, K. S., et al. (2017).
  • Rossi, M. J., et al. (2023).
  • Singh, A., et al. (2022). Anti-inflammatory by protein denaturation assay with standard diclofenac sodium IC50 = 64.30 μg/mL.
  • Aslam, S., et al. (2023). Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment. Scientific Reports.
  • Majumdar, D., et al. (2017). Synthesis and Characterization of an Aspirin-fumarate Prodrug that Inhibits NFκB Activity and Breast Cancer Stem Cells. Scientific Reports.
  • Zhang, Y., et al. (2023). Aspirin inhibits synthesis of pro-inflammatory, vasoactive eicosanoids. Research Square.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. 5-Bromo-2-ethoxybenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring the highest standards of safety. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Bromo-2-ethoxybenzamide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: A Logic-Driven Approach

The core of any safety protocol is a thorough understanding of the potential risks. Based on analogous compounds, we must assume 5-Bromo-2-ethoxybenzamide presents the following hazards:

  • Skin Irritation: Halogenated aromatic compounds are frequently cited as skin irritants.[2]

  • Serious Eye Irritation: As a fine powder or crystalline solid, the substance poses a significant risk of mechanical and chemical irritation to the eyes.[2]

  • Respiratory Tract Irritation: Inhalation of airborne dust can lead to irritation of the respiratory system.

  • Acute Oral Toxicity: Many substituted benzamides are harmful if swallowed.[3]

  • Potential Mutagenicity: Some brominated organic compounds are suspected of causing genetic defects.[1]

This assessment mandates a multi-layered PPE strategy designed to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

The Last Line of Defense: Selecting Your Personal Protective Equipment

Engineering controls, such as fume hoods, are the primary method for exposure prevention.[4] However, PPE is the essential final barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling 5-Bromo-2-ethoxybenzamide.

Protection Type Required PPE Material/Standard Rationale for Selection
Hand Protection Double-Gloved Nitrile GlovesASTM D6978 RatedProvides excellent splash protection for incidental contact. Double-gloving minimizes the risk of exposure from pinholes or tears. Nitrile offers good general chemical resistance, but should be changed immediately upon contamination.[5]
Eye Protection Chemical Safety Goggles & Face ShieldANSI Z87.1Goggles provide a seal against dust and splashes. A face shield is required when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[3]
Body Protection Fully-Fastened Laboratory CoatFlame-Resistant (FR) recommendedProtects skin and personal clothing from contamination. A fully fastened coat provides maximum coverage.[6]
Respiratory Protection N95 Respirator (or higher)NIOSH-ApprovedRequired when handling the solid powder outside of a certified chemical fume hood or when aerosolization is possible. This prevents the inhalation of fine particles.[5]
Procedural Guidance: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the essential steps for handling 5-Bromo-2-ethoxybenzamide, from preparation to disposal.

1. Preparation and Pre-Handling Check:

  • Designate an Area: All work with solid 5-Bromo-2-ethoxybenzamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware), cleanup materials (absorbent pads, waste bags), and correctly sized PPE are readily available.
  • Inspect PPE: Carefully inspect all PPE for defects, such as cracks in goggles or tears in gloves, before donning.[7]
  • Don PPE: Put on your lab coat, followed by safety goggles, and then your inner and outer pairs of nitrile gloves. An N95 respirator and face shield should be added if required by your risk assessment.

2. Handling the Compound:

  • Weighing: Tare your balance with a weigh boat inside the fume hood. Carefully dispense the required amount of 5-Bromo-2-ethoxybenzamide, avoiding the creation of dust.
  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in your flask. Cap the flask immediately after addition to prevent the release of vapors or dust.
  • Immediate Cleanup: Use a damp absorbent pad to wipe down any surfaces, including the spatula and weigh boat, that may have come into contact with the chemical. Dispose of these materials in the designated halogenated waste stream.

3. Post-Handling and Decontamination:

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove your face shield and goggles. Remove the lab coat, turning it inside out as you do. Finally, remove the inner pair of gloves.
  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing your gloves.[8]
Emergency and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: All materials contaminated with 5-Bromo-2-ethoxybenzamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads should be placed in a clearly labeled, sealed waste bag for "Halogenated Organic Waste."[10]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Never dispose of this compound or its containers down the drain.[11][12] All waste must be disposed of through a licensed hazardous waste disposal service.[13]

Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for safely handling 5-Bromo-2-ethoxybenzamide.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Waste Management cluster_post 4. Post-Handling prep Designate Fume Hood & Assemble Materials inspect Inspect PPE for Defects prep->inspect don Don PPE: Lab Coat, Goggles, Double Gloves inspect->don weigh Weigh Solid Compound don->weigh dissolve Prepare Solution (if needed) weigh->dissolve clean_handling Clean Work Area & Tools Immediately dissolve->clean_handling waste Segregate Waste: Halogenated Solid & Liquid clean_handling->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for 5-Bromo-2-ethoxybenzamide.

References

  • ANAB. (n.d.). Handling Hazardous Chemicals In a Lab. ANAB Blog. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • McMaster University. (n.d.). Laboratory Safety Handbook Version 2.0. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. EPA NEPIS. Retrieved from [Link]

  • Emergency and Safety Services. (n.d.). Glove Selection. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH Bookshelf. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Loba Chemie. (2025, September 5). 2-ETHOXYBENZAMIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Appchem. (n.d.). 5-bromo-2-ethoxybenzamide | 54924-78-6. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.